2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)ethan-1-amine
Beschreibung
Eigenschaften
IUPAC Name |
2-[4-(fluoromethyl)-4-methylpiperidin-1-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19FN2/c1-9(8-10)2-5-12(6-3-9)7-4-11/h2-8,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYBTYPYILWRFEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)CCN)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
An In-depth Technical Guide on the Elucidation of the Mechanism of Action for 2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)ethan-1-amine
A Hypothesis-Driven Approach for Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for a vast array of therapeutics targeting the central nervous system (CNS). The novel compound, 2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)ethan-1-amine, presents a unique substitution pattern with a fluorinated methyl group at the C4 position, suggesting a deliberate design to modulate its physicochemical and pharmacological properties. This guide outlines a comprehensive, hypothesis-driven research program to elucidate the mechanism of action of this compound. We will detail a multi-tiered experimental strategy, from initial broad-based screening to specific target validation and pathway analysis, providing researchers with the necessary protocols and conceptual frameworks to thoroughly characterize this promising molecule.
Introduction: The Rationale for Investigation
Piperidine derivatives are prevalent in numerous drug classes, including analgesics, antipsychotics, and antihistamines, owing to their ability to interact with a variety of CNS receptors.[1][2] The introduction of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, modulate basicity (pKa), and improve target affinity and selectivity.[3][4] The specific 4-(fluoromethyl)-4-methyl substitution on the piperidine ring of the target compound is of particular interest. This modification is anticipated to influence the compound's conformational preferences and its interactions with biological targets.
Given the structural similarities to known CNS-active agents, we hypothesize that 2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)ethan-1-amine acts as a modulator of a specific CNS receptor or transporter . This guide will provide a systematic approach to test this hypothesis and fully characterize its mechanism of action.
Phase I: Broad-Based Phenotypic and Target Screening
The initial phase of investigation aims to cast a wide net to identify potential biological activities and narrow down the possible targets of the compound.
In Vitro Receptor Profiling
A broad-based receptor screening panel is the most efficient first step to identify potential molecular targets. This involves testing the compound's binding affinity against a large number of known receptors, ion channels, and transporters.
Experimental Protocol: Competitive Radioligand Binding Assays
-
Compound Preparation: Prepare a stock solution of 2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)ethan-1-amine in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.
-
Assay Setup: In a 96-well plate, combine the following:
-
A known concentration of a specific radioligand for the receptor of interest.
-
A preparation of cell membranes or tissues expressing the target receptor.
-
A series of dilutions of the test compound (typically from 10 µM down to 1 pM).
-
-
Incubation: Incubate the plates at a specific temperature and for a duration optimized for the particular receptor-ligand pair to allow for binding equilibrium to be reached.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand.
-
Detection: Quantify the amount of radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound and determine the half-maximal inhibitory concentration (IC50) by fitting the data to a sigmoidal dose-response curve. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Data Presentation: Summary of Initial Binding Affinities
| Target Class | Specific Target | Ki (nM) |
| Opioid Receptors | µ-opioid | TBD |
| δ-opioid | TBD | |
| κ-opioid | TBD | |
| Serotonin Receptors | 5-HT1A | TBD |
| 5-HT2A | TBD | |
| 5-HT2C | TBD | |
| SERT | TBD | |
| Dopamine Receptors | D1 | TBD |
| D2 | TBD | |
| DAT | TBD | |
| Histamine Receptors | H1 | TBD |
| H3 | TBD | |
| Sigma Receptors | σ1 | TBD |
| σ2 | TBD |
TBD: To Be Determined
High-Content Cellular Imaging
To complement the binding assays, high-content imaging can provide an unbiased view of the compound's effects on cellular morphology and signaling pathways in a relevant cell line (e.g., a neuronal cell line like SH-SY5Y).
Experimental Protocol: Cell-Based Phenotypic Screening
-
Cell Culture: Plate neuronal cells in 96- or 384-well imaging plates.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound.
-
Staining: After a suitable incubation period, fix the cells and stain with a panel of fluorescent dyes to label various cellular components (e.g., nucleus, cytoskeleton, mitochondria).
-
Image Acquisition: Acquire images using an automated high-content imaging system.
-
Image Analysis: Use image analysis software to quantify a wide range of cellular features (e.g., cell number, neurite outgrowth, mitochondrial membrane potential).
-
Data Interpretation: Identify statistically significant phenotypic changes induced by the compound.
Phase II: Target Validation and Functional Characterization
Once a primary target or a set of high-priority targets is identified in Phase I, the next step is to validate this interaction and characterize the functional consequences of compound binding.
Functional Assays
Functional assays will determine whether the compound acts as an agonist, antagonist, or inverse agonist at the identified target receptor.
Experimental Protocol: G-Protein Coupled Receptor (GPCR) Activation Assay (e.g., [35S]GTPγS Binding)
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target GPCR.
-
Assay Setup: In a 96-well plate, combine the cell membranes, [35S]GTPγS, GDP, and varying concentrations of the test compound.
-
Incubation: Incubate the reaction mixture to allow for G-protein activation and [35S]GTPγS binding.
-
Separation and Detection: Separate bound from free [35S]GTPγS by filtration and quantify the radioactivity.
-
Data Analysis: Plot the stimulated binding as a function of compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists, in the presence of a known agonist).
Workflow for Functional Characterization
Caption: Workflow for the functional characterization of the lead compound at a GPCR target.
Downstream Signaling Pathway Analysis
To understand the broader cellular impact of target engagement, it is crucial to investigate the downstream signaling pathways.
Experimental Protocol: Western Blotting for Key Signaling Proteins
-
Cell Treatment: Treat a relevant cell line with the test compound at its EC50 or IC50 concentration for various time points.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for key signaling proteins (e.g., phosphorylated forms of ERK, Akt, CREB) and a loading control (e.g., GAPDH).
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Quantification: Quantify the band intensities to determine the changes in protein expression or phosphorylation.
Hypothesized Signaling Pathway (Example: 5-HT2A Receptor Antagonism)
Caption: Hypothesized signaling pathway for 5-HT2A receptor antagonism.
Phase III: In Vivo Target Engagement and Behavioral Pharmacology
The final phase of the investigation will assess the compound's ability to engage its target in a living organism and elicit a behavioral response consistent with its proposed mechanism of action.
Positron Emission Tomography (PET) Imaging
If a suitable radiolabeled tracer for the target of interest is available, PET imaging can be used to directly measure target occupancy in the brain of a living animal.
Experimental Protocol: PET Imaging for Target Occupancy
-
Animal Model: Use a suitable animal model (e.g., rats or non-human primates).
-
Compound Administration: Administer the test compound at various doses.
-
Radiotracer Injection: At a predetermined time after compound administration, inject the radiolabeled tracer.
-
PET Scan: Acquire dynamic PET scans to measure the uptake and distribution of the radiotracer in the brain.
-
Data Analysis: Calculate the target occupancy at different brain regions for each dose of the test compound.
Behavioral Models
Based on the confirmed mechanism of action, specific behavioral models can be employed to assess the compound's in vivo efficacy. For example, if the compound is a potent 5-HT2A antagonist, its antipsychotic-like effects could be evaluated in models such as the DOI-induced head-twitch response or prepulse inhibition of the startle reflex.[5]
Experimental Protocol: DOI-Induced Head-Twitch Response in Mice
-
Animal Acclimation: Acclimate mice to the testing environment.
-
Compound Administration: Administer the test compound or vehicle via the desired route (e.g., intraperitoneal or oral).
-
Agonist Challenge: After a suitable pretreatment time, administer the 5-HT2A agonist, DOI.
-
Behavioral Observation: Immediately after DOI administration, place the mice in individual observation chambers and count the number of head twitches over a defined period.
-
Data Analysis: Compare the number of head twitches in the compound-treated groups to the vehicle-treated group.
Conclusion
The systematic, multi-phased approach outlined in this guide provides a robust framework for the comprehensive elucidation of the mechanism of action for 2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)ethan-1-amine. By progressing from broad-based screening to specific target validation and in vivo functional studies, researchers can build a strong, evidence-based understanding of this novel compound's pharmacological profile. This knowledge is essential for its potential development as a therapeutic agent.
References
-
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids. (Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications, [Link])
-
Piperidine is an essential moiety of morphine, responsible for the analgesic activity. (Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series, [Link])
-
In this report, we describe a series of 4-substituted piperidine and piperazine compounds based on tetrahydroquinoline 1, a compound that shows balanced, low nanomolar binding affinity for the mu opioid receptor (MOR) and the delta opioid receptor (DOR). (Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands, [Link])
-
Behaviorally, ACP-103 attenuated head-twitch behavior (3 mg/kg p.o.), and prepulse inhibition deficits (1-10 mg/kg s.c.) induced by the 5-HT(2A) receptor agonist (+/-)-2,5-dimethoxy-4-iodoamphetamine hydrochloride in rats and reduced the hyperactivity induced in mice by the N-methyl-d-aspartate receptor noncompetitive antagonist 5H-dibenzo[a,d]cyclohepten-5,10-imine (dizocilpine maleate; MK-801) (0.1 and 0.3 mg/kg s.c.; 3 mg/kg p.o.), consistent with a 5-HT(2A) receptor mechanism of action in vivo and antipsychotic-like efficacy. (Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist, [Link])
-
The concise synthesis of a small library of fluorinated piperidines from readily available dihydropyridinone derivatives has been described. The effect of the fluorination on different positions has then been evaluated by chemoinformatic tools. (Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery, [Link])
-
This review explores piperidine, an organic compound known for its molecular formula [CH2]5NH and unique six-membered ring structure. Piperidine is widely used in pharmaceuticals and alkaloids such as solenopsins. (Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance, [Link])
-
A series of 4,4-disubstituted piperidines has been synthesized and evaluated for analgesic activity. Several of these analogues show analgesic potency comparable to morphine in the mouse writhing and tail-flick tests. (Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties, [Link])
-
Piperidines and fluorine-substituents are both independently indispensable components in pharmaceuticals, agrochemicals and materials. Logically, the incorporation of fluorine atoms into piperidine scaffolds is therefore an area of tremendous potential. (The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process, [Link])
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijnrd.org [ijnrd.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Structure, Properties, and Applications of 2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)ethan-1-amine
Executive Summary
In contemporary medicinal chemistry, the optimization of pharmacokinetic and pharmacodynamic properties often relies on the strategic incorporation of specialized building blocks. 2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)ethan-1-amine is a highly specialized, fluorinated aliphatic amine. By merging a metabolically shielded piperidine bioisostere with a versatile primary amine linker, this compound serves as a critical intermediate for synthesizing complex pharmacophores, including Proteolysis Targeting Chimeras (PROTACs), G-Protein-Coupled Receptor (GPCR) ligands, and kinase inhibitors.
This whitepaper provides a comprehensive technical analysis of its structural rationale, physicochemical properties, and a self-validating synthetic methodology designed for drug development professionals.
Structural Analysis & Pharmacophore Rationale
The architectural design of 2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)ethan-1-amine is highly intentional, leveraging atomic-level modifications to overcome common pharmacological hurdles.
The Piperidine Core: A Privileged Scaffold
The piperidine ring is recognized as a "privileged structure" in drug discovery due to its frequent appearance in biologically active compounds and its ability to engage in diverse molecular interactions[1]. It provides a conformationally restricted framework that accurately mimics natural protein-binding domains.
The Fluoromethyl Substitution: Metabolic Shielding and pKa Modulation
Replacing a standard methyl or tert-butyl group with a fluoromethyl (-CH₂F) group introduces profound physicochemical changes:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Because the fluorine atom is the smallest halogen (van der Waals radius of 1.47 Å), it fits seamlessly into receptor pockets while effectively blocking adjacent sites from cytochrome P450 (CYP450) mediated metabolic oxidation[2].
-
Basicity (pKa) Modulation: A standard piperidine nitrogen is highly basic (pKa ~ 10.4). The high electronegativity of fluorine (3.98 on the Pauling scale) exerts a strong electron-withdrawing inductive effect (-I) through the sigma bond network[3]. This lowers the pKa of the piperidine nitrogen by approximately 1 to 1.5 units, increasing the fraction of the unionized drug at physiological pH (7.4), which directly enhances passive membrane permeability and oral bioavailability[4].
The N-Aminoethyl Linker: Bioconjugation Handle
The ethan-1-amine appendage at the N1 position provides a highly reactive primary amine. This serves as an ideal attachment point for amide coupling, urea formation, or reductive amination, allowing researchers to seamlessly integrate this metabolically stable core into larger therapeutic molecules.
Pharmacophore mapping and functional rationale of the structural components.
Physicochemical Properties
The following table summarizes the quantitative data and functional impact of the compound's physicochemical profile.
| Property | Value | Rationale / Pharmacological Impact |
| Molecular Formula | C₉H₁₉FN₂ | - |
| Molecular Weight | 174.26 g/mol | Low molecular weight ensures minimal penalty to Lipinski’s Rule of 5 when integrated into larger molecules (e.g., PROTACs). |
| LogP (Estimated) | 1.2 - 1.8 | Optimal lipophilicity for crossing lipid bilayers; enhanced by the highly lipophilic C-F bond. |
| pKa (Piperidine N) | ~8.5 - 9.2 | Lowered compared to unsubstituted piperidine due to the inductive effect of the distal fluorine atom[4]. |
| H-Bond Donors | 2 | Provided by the primary amine; facilitates target engagement or serves as a conjugation handle. |
| H-Bond Acceptors | 2 | The piperidine nitrogen and primary amine. (Organic fluorine is generally a poor H-bond acceptor). |
Synthetic Methodology & Validation Protocol
To synthesize 2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)ethan-1-amine, a robust, two-step protocol is employed starting from the commercially available 4-(fluoromethyl)-4-methylpiperidine core. This workflow utilizes an azide intermediate (CAS: 2097997-47-0)[5] to prevent over-alkylation.
Step 1: Electrophilic N-Alkylation
-
Causality & Rationale: Utilizing an azide-bearing electrophile (1-azido-2-iodoethane) rather than an unprotected bromoethylamine prevents the primary amine from competing as a nucleophile, thereby eliminating polymeric or over-alkylated byproducts.
-
Protocol:
-
Dissolve 1.0 equivalent of 4-(fluoromethyl)-4-methylpiperidine in anhydrous acetonitrile (0.2 M concentration).
-
Add 2.5 equivalents of finely powdered potassium carbonate (K₂CO₃) as a heterogeneous base to scavenge the generated hydroiodic acid.
-
Dropwise, add 1.1 equivalents of 1-azido-2-iodoethane at 0 °C to control the exothermic reaction.
-
Warm the mixture to 60 °C and stir under an inert atmosphere for 12 hours.
-
-
Self-Validation System: Monitor the reaction via LC-MS. The reaction is deemed complete when the starting material is fully consumed, yielding the intermediate 1-(2-azidoethyl)-4-(fluoromethyl)-4-methylpiperidine ([M+H]⁺ = 201.1). Filter the inorganic salts and concentrate the filtrate under reduced pressure.
Step 2: Staudinger Reduction
-
Causality & Rationale: The Staudinger reduction is explicitly selected over palladium-catalyzed hydrogenation. While aliphatic C-F bonds are generally stable, high-pressure H₂ conditions can occasionally lead to trace defluorination. The mild Staudinger conditions ensure absolute chemoselectivity.
-
Protocol:
-
Dissolve the crude azido intermediate in a Tetrahydrofuran/Water mixture (10:1 v/v).
-
Add 1.5 equivalents of triphenylphosphine (PPh₃) portion-wise at room temperature. The evolution of nitrogen gas (N₂) will be immediately visible, indicating the formation of the iminophosphorane intermediate.
-
Stir at room temperature for 8 hours to allow for complete hydrolysis of the intermediate into the primary amine.
-
-
Self-Validation System: Perform an acid-base extraction. Add 1M HCl to extract the basic target amine into the aqueous layer, leaving the byproduct triphenylphosphine oxide (TPPO) in the organic THF/DCM layer. Basify the aqueous layer to pH 12 with NaOH and extract with dichloromethane.
-
Analytical Confirmation: Confirm the final product via ¹⁹F NMR (expect a diagnostic multiplet around -215 ppm) and LC-MS ([M+H]⁺ = 175.1).
-
Synthetic workflow for 2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)ethan-1-amine.
Applications in Advanced Drug Design
The structural features of this compound make it highly sought after in modern therapeutic design:
-
PROTAC Linker Engineering: The primary amine allows for facile amide coupling with E3 ligase ligands (e.g., Cereblon or VHL binders). The rigid, metabolically stable piperidine core acts as a spacer that can favorably influence the tertiary structure of the ternary complex (Target Protein - PROTAC - E3 Ligase).
-
CNS Therapeutics: The enhanced lipophilicity and modulated basicity provided by the fluoromethyl group improve Blood-Brain Barrier (BBB) penetration, making this moiety ideal for developing next-generation antipsychotics or neurodegenerative disease therapeutics[1].
References
-
The Many Roles for Fluorine in Medicinal Chemistry Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]
-
The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications Source: MDPI (Pharmaceuticals) URL:[Link]
-
Fluorine in medicinal chemistry Source: Chemical Society Reviews (RSC Publishing) URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fluorine in medicinal chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. 1995245-35-6|1-(2-azidoethyl)-4-(difluoromethyl)piperidine|BLD Pharm [bldpharm.com]
A Comprehensive Technical Guide to the Safe Handling of 2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)ethan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as a technical guide for trained professionals in a laboratory or drug development setting. The information provided is based on an analysis of the chemical structure and data from analogous compounds, as a specific Safety Data Sheet (SDS) for 2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)ethan-1-amine is not publicly available. This compound should be handled with a high degree of caution, assuming it may be hazardous.
Introduction and Compound Overview
2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)ethan-1-amine is a substituted piperidine derivative. The piperidine scaffold is a common structural motif in many pharmaceuticals and bioactive molecules. The presence of a primary amine and a fluoromethyl group suggests its potential utility as a building block in medicinal chemistry for the synthesis of novel therapeutic agents. Given its potential biological activity, it is imperative to handle this compound with appropriate safety measures to minimize exposure and risk.
Hazard Identification and Risk Assessment
Due to the lack of specific toxicological data, a conservative approach to hazard identification is necessary. Based on the chemical structure, the following potential hazards should be considered:
-
Corrosivity and Irritation: The primary amine group can impart a basic and corrosive nature to the compound. Similar amine-containing compounds are known to be skin and eye irritants or corrosives.[1][2][3][4]
-
Toxicity: Many biologically active small molecules can have toxic effects. The potential for systemic toxicity upon ingestion, inhalation, or dermal absorption should be assumed.[3][4]
-
Sensitization: Some amines are known to be skin or respiratory sensitizers.[5]
-
Reactivity: While not expected to be highly reactive under normal laboratory conditions, amines can react vigorously with strong oxidizing agents and acids.[6]
Physical and Chemical Properties (Predicted)
| Property | Predicted Value/Information | Source/Rationale |
| Appearance | Colorless to light-yellow liquid or solid | Based on similar piperidine derivatives[1] |
| Molecular Formula | C9H19FN2 | - |
| Molecular Weight | 174.26 g/mol | - |
| Boiling Point | Not available | Likely to be > 200°C based on similar structures[7] |
| Flash Point | Not available | May be combustible[1][2] |
| Solubility | Not available | Likely soluble in organic solvents |
Safe Handling and Storage
A multi-tiered approach to safety, incorporating engineering controls, administrative controls, and personal protective equipment (PPE), is essential for handling this compound.
Engineering Controls
-
Ventilation: All handling of 2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)ethan-1-amine should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3][8][9]
-
Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[1][5]
Administrative Controls
-
Restricted Access: The area where the compound is handled should be clearly marked, and access should be restricted to authorized personnel.
-
Training: All personnel handling the compound must be trained on its potential hazards and the required safety procedures.
-
Standard Operating Procedures (SOPs): Develop and follow detailed SOPs for all experimental procedures involving this compound.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling 2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)ethan-1-amine:
-
Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against splashes.[9]
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, should be worn. It is crucial to check the glove manufacturer's compatibility chart. Double gloving is recommended for added protection.[9]
-
Skin and Body Protection: A laboratory coat, long pants, and closed-toe shoes are required. For procedures with a higher risk of splashing, a chemically resistant apron or suit should be considered.[3]
-
Respiratory Protection: If there is a risk of generating aerosols or if work is performed outside of a fume hood, a properly fitted respirator with an appropriate cartridge for organic vapors and amines should be used.[9]
Storage
-
Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[2][9]
-
Store away from incompatible materials such as strong oxidizing agents and acids.[6]
-
Consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation.[1]
Emergency Procedures
Spills and Leaks
-
Evacuate: Immediately evacuate the area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, preferably with a fume hood.
-
Contain: For small spills, absorb the material with an inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like paper towels.[8]
-
Collect: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Report: Report the incident to the appropriate safety personnel.
Fire
-
Extinguishing Media: Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher. Avoid using a direct stream of water, as it may spread the fire.[9]
-
Protective Equipment: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).[6]
-
Hazardous Combustion Products: Combustion may produce toxic gases such as carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen fluoride.[6]
First Aid
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][10]
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1][10]
-
Eye Contact: Immediately flush the eyes with gently flowing water for at least 15-20 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][10]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][10]
Disposal Considerations
All waste containing 2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)ethan-1-amine must be handled as hazardous waste. Dispose of in accordance with all applicable federal, state, and local regulations. Do not dispose of down the drain or in the regular trash.
Visualization of Safety Protocols
Hierarchy of Controls for Risk Mitigation
Caption: Hierarchy of controls for mitigating risks associated with hazardous chemicals.
Emergency Response Decision Tree
Caption: Decision tree for emergency response procedures.
Conclusion
While 2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)ethan-1-amine holds promise as a building block in drug discovery, its handling requires a thorough understanding of potential hazards and a commitment to rigorous safety protocols. By implementing the engineering controls, administrative procedures, and personal protective equipment outlined in this guide, researchers can minimize their risk of exposure and ensure a safe laboratory environment. Always err on the side of caution when working with novel compounds for which complete toxicological data is unavailable.
References
-
Keio University. Synthesis and Characterization of an Amorphous Perfluoropolymer: Poly(perfluoro-2-methylene-4-methyl-1,3-dioxolane). [Link]
-
KISHIDA CHEMICAL CO., LTD. Safety Data Sheet: N-(Piperidin-4-yl)-4-(trifluoromethyl)pyrimidin-2-amine dihydrochloride. [Link]
-
Cole-Parmer. Material Safety Data Sheet - 1-Amino-4-methylpiperazine, 99%. [Link]
-
NIPPON NYUKAZAI CO.,LTD. METHYL PROPYLENE DI GLYCOL (MFDG). [Link]
-
NextSDS. 2-[4-(methoxymethyl)piperidin-1-yl]ethan-1-amine. [Link]
-
Carl ROTH. Safety Data Sheet: Cyclopentyl methyl ether. [Link]
-
NextSDS. 2-[4-(4-fluorophenyl)piperazin-1-yl]ethan-1-amine. [Link]
-
Unspecified Source. SAFETY DATA SHEET. [Link]
-
MDPI. [(2-Chlorophenyl)-(4-fluorophenyl)methylene]-(4-fluorophenyl)amine. [Link]
-
PENTA. Piperidine - SAFETY DATA SHEET. [Link]
-
MDPI. Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. [Link]
-
Carl ROTH. Safety Data Sheet: Piperidine. [Link]
-
Australian Industrial Chemicals Introduction Scheme (AICIS). 1-Propanone, 2-methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl)- - Evaluation statement. [Link]
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 4. pentachemicals.eu [pentachemicals.eu]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. carlroth.com [carlroth.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. kishida.co.jp [kishida.co.jp]
Acute Toxicity Studies of Fluorinated Piperidine Analogs: A Methodological and Interpretive Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Double-Edged Sword of Fluorination in Piperidine Scaffolds
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs due to its favorable physicochemical properties and synthetic tractability.[1] The strategic incorporation of fluorine atoms into these piperidine analogs has become a cornerstone of modern drug design. This is because fluorine, with its high electronegativity and small size, can profoundly modulate a molecule's metabolic stability, membrane permeability, receptor binding affinity, and pKa.[1][2] These modifications can transform a promising lead compound into a viable drug candidate by enhancing its pharmacokinetic and pharmacodynamic profile.[1]
However, the same properties that make fluorination attractive also present unique challenges for preclinical safety assessment. The strength of the carbon-fluorine bond can alter metabolic pathways, potentially leading to the formation of toxic metabolites, while changes in basicity can affect off-target interactions, such as with the hERG channel, a key player in cardiotoxicity.[2][3] Therefore, a robust and well-designed acute toxicity study is not merely a regulatory checkbox but a critical first step in characterizing the safety profile of these novel chemical entities.
This guide provides a comprehensive framework for conducting and interpreting acute toxicity studies of fluorinated piperidine analogs. Moving beyond a simple recitation of protocols, we will delve into the scientific rationale behind each experimental choice, offering a self-validating system for generating reliable and defensible safety data.
Part 1: Foundational Principles of Acute Toxicity Assessment
The primary goal of an acute toxicity study is to evaluate the adverse effects that occur within a short time following the administration of a single dose of a substance.[4][5] This initial assessment provides crucial information on potential health hazards, informs dose selection for subsequent studies, and is a key component for classification and labeling.[4][6]
Regulatory Context: The Evolution from LD50
Historically, the "classical" median lethal dose (LD50) test (OECD TG 401), which aimed to find the dose that would kill 50% of the test animals, was the standard.[5][7] Recognizing the ethical and scientific limitations of this approach, regulatory bodies have shifted towards methods that use fewer animals while still providing sufficient information for hazard classification.[6] The current Organisation for Economic Co-operation and Development (OECD) guidelines prioritize humane endpoints and detailed clinical observation over simple mortality counts. Key accepted methods include:
-
OECD TG 420: Fixed Dose Procedure
These modern guidelines allow for the classification of a substance into a specific toxicity category based on the Globally Harmonised System (GHS), using significantly fewer animals than the classical LD50 test.[8][9]
Ethical Imperatives: The 3Rs
All animal experimentation must be grounded in strong ethical principles. The principles of the 3Rs—Replacement, Reduction, and Refinement —are universally accepted mandates for the humane use of animals in research.[11][12]
-
Replacement: Using non-animal methods where possible.
-
Reduction: Using the minimum number of animals necessary to obtain statistically significant results.
-
Refinement: Modifying procedures to minimize animal pain, suffering, and distress.[11]
The adoption of OECD guidelines 420, 423, and 425 over the classical LD50 is a direct implementation of the Reduction and Refinement principles.
Part 2: Pre-Experimental Design for Fluorinated Piperidines
A successful acute toxicity study begins long before the first dose is administered. Careful consideration of the unique properties of fluorinated piperidine analogs is essential for designing a scientifically sound experiment.
The Impact of Fluorination on Physicochemical Properties
The position and number of fluorine atoms can dramatically alter a piperidine analog's properties, which directly influences its toxicological profile and the design of the study.
-
Basicity (pKa): Fluorine is a strong electron-withdrawing group. Its presence, particularly near the piperidine nitrogen, can significantly lower the compound's pKa (reduce its basicity).[3] This is often a desirable trait in drug design as it can reduce affinity for the hERG potassium channel, thereby lowering the risk of cardiotoxicity.[3]
-
Lipophilicity (LogP): The effect of fluorine on lipophilicity is complex. While trifluoromethyl groups can decrease lipophilicity, fluoro-arenes can be more lipophilic.[1] This property dictates how the compound will distribute in the body and cross biological membranes, like the blood-brain barrier.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, often making the molecule more resistant to metabolic degradation by cytochrome P450 enzymes.[1][2] This can increase the drug's half-life but may also shunt metabolism to other, potentially problematic, pathways.
Vehicle Selection: A Critical Variable
The choice of vehicle to dissolve or suspend the test compound is paramount. An inappropriate vehicle can cause toxicity itself, confounding the results, or it can fail to deliver the compound effectively, leading to an underestimation of toxicity. For novel fluorinated piperidines, a tiered approach to vehicle selection is recommended, starting with aqueous vehicles (e.g., water, saline) and progressing to common non-aqueous vehicles (e.g., corn oil, 0.5% methylcellulose) only if necessary. The vehicle must be tested for its own potential toxicity in a control group.
Part 3: Core Experimental Protocol: An Integrated Acute Oral Toxicity Study
This protocol is a synthesized workflow based on the principles of OECD Guidelines 423 (Acute Toxic Class Method) and 425 (Up-and-Down Procedure) , adapted for the specific considerations of fluorinated piperidine analogs.
Experimental Workflow
Caption: Workflow for an acute oral toxicity study.
Detailed Step-by-Step Methodology
-
Test System & Husbandry:
-
Species: Sprague Dawley rat is a commonly used rodent species.[4] Use a single sex, typically females, as they are often slightly more sensitive.
-
Housing: House animals in appropriate conditions (22°C ± 3°C, 30-70% humidity) with a 12-hour light/dark cycle.[4]
-
Acclimatization: Allow animals to acclimate to the laboratory environment for at least 5 days before dosing.
-
-
Dose Preparation & Administration:
-
Preparation: Prepare the dose formulation fresh daily. Ensure homogeneity if it is a suspension.
-
Fasting: Fast animals overnight prior to dosing to promote absorption and reduce variability.[4][5]
-
Administration: Administer the test substance in a single dose via oral gavage. The volume should typically not exceed 1 ml/100 g body weight for rodents.[4]
-
-
Dose Selection (Up-and-Down Procedure Rationale):
-
The Up-and-Down Procedure (UDP) is an efficient method that uses a sequential dosing approach.[10]
-
Step 1: Dose a single animal at a starting dose (e.g., 300 mg/kg).
-
Step 2: Observe for 48 hours.
-
If the animal survives, the dose for the next animal is increased (e.g., to 2000 mg/kg).
-
If the animal dies, the dose for the next animal is decreased.
-
-
Step 3: Continue this process until the stopping criteria are met, allowing for an estimation of the LD50.
-
-
Clinical Observations:
-
Frequency: Observe animals carefully during the first 30 minutes, periodically during the first 4 hours, and then daily for 14 days.[4][5]
-
Causality: The timing of onset, duration, and disappearance of toxic signs are critical for understanding the compound's mechanism.[4]
-
Checklist: A comprehensive checklist is essential. Given the piperidine core, pay special attention to signs of potential neurotoxicity.
-
| Category | Clinical Signs to Monitor | Potential Implication |
| General | Changes in skin and fur, eyes, and mucous membranes; lethargy, changes in body weight. | Systemic toxicity |
| Respiratory | Labored breathing (dyspnea), changes in respiratory rate.[13][14] | Cardiopulmonary effects |
| Gastrointestinal | Salivation, diarrhea, unusual feces.[13][14] | GI irritation or systemic effects |
| Neurological (Excitatory) | Tremors, convulsions, hyperexcitability, muscle fasciculations, hunched posture.[14][15] | CNS stimulation, neurotoxicity |
| Neurological (Inhibitory) | Ataxia (incoordination), stupor, loss of righting reflex, weakness, paralysis.[13][15] | CNS depression, neurotoxicity |
-
Terminal Procedures:
-
Endpoint: The observation period is typically 14 days.[4] Animals that experience severe and enduring pain or distress should be humanely euthanized.
-
Necropsy: Perform a gross necropsy on all animals (those that die during the study and those euthanized at termination). Examine all external surfaces, orifices, and the cranial, thoracic, and abdominal cavities and their contents.
-
Tissue Collection: For a thorough investigation, collect key organs for potential histopathological analysis. This is crucial for identifying target organs of toxicity.[16][17]
-
Part 4: Data Analysis and Interpretation
LD50 and Confidence Interval Calculation
If mortality is observed, the LD50 can be calculated using validated statistical software, such as the maximum likelihood method, which is recommended for the Up-and-Down Procedure.[10] This provides a point estimate of the lethal dose and a confidence interval, which quantifies the uncertainty of that estimate.[18]
Statistical Analysis of Continuous Data
For data such as body weight changes, statistical analysis is used to compare the treated groups to the control group. Methods like a one-way ANOVA followed by Dunnett's test are appropriate. It is important to note that a statistically significant result does not always equate to a biologically adverse effect.[19] The magnitude of the change and its correlation with other toxic signs must be considered.
Interpreting Clinical Signs and Gross Pathology
The interpretation of observations is the most critical part of the study.
-
Dose-Response: Is there a clear relationship between the dose administered and the severity or incidence of clinical signs?[19]
-
Target Organs: Do the gross necropsy findings (e.g., organ discoloration, swelling) point to a specific target organ? For example, pale kidneys or a mottled liver could suggest nephrotoxicity or hepatotoxicity, respectively.[17]
-
Systemic vs. Neurotoxicity: Differentiating these is key for piperidine analogs. Neuro-inhibitory signs like ataxia and stupor suggest CNS effects, while widespread organ changes at necropsy point to broader systemic toxicity.[15][20]
Part 5: The Indispensable Role of Histopathology
Gross necropsy may not reveal any abnormalities, even when microscopic damage has occurred. Histopathological examination is therefore a self-validating step to confirm or rule out target organ toxicity.
Histopathology Workflow
Caption: Standard workflow for histopathological analysis.
Step-by-Step Histopathology Protocol
-
Tissue Collection and Fixation: Immediately after necropsy, place trimmed tissue samples in at least 10 times their volume of 10% neutral buffered formalin to ensure proper fixation and prevent autolysis.[16]
-
Processing and Embedding: Tissues are dehydrated through a series of graded alcohols, cleared with an agent like xylene, and infiltrated with molten paraffin wax. They are then embedded in paraffin blocks.
-
Sectioning and Staining: Use a microtome to cut thin sections (4-6 µm) from the paraffin blocks. Mount the sections on microscope slides and stain with Hematoxylin and Eosin (H&E), the gold standard for visualizing tissue morphology.[16]
-
Microscopic Examination: A board-certified veterinary pathologist should examine the slides. The pathologist will look for changes such as cell death (necrosis, apoptosis), inflammation, degeneration, and changes in cellular architecture.[17]
| Organ | Potential Histopathological Findings |
| Liver | Hepatocellular necrosis, ballooning degeneration, fatty change, inflammation.[17] |
| Kidney | Acute tubular necrosis, glomerular changes, interstitial nephritis.[17] |
| Brain | Neuronal necrosis, vacuolation, gliosis (if observation period is extended). |
| Lungs | Pulmonary edema, intra-alveolar hemorrhage.[17] |
Part 6: Special Toxicological Considerations for Fluorinated Piperidines
Beyond the standard acute toxicity protocol, the unique chemistry of these compounds warrants special attention to specific potential liabilities.
Potential Toxicity Pathwaysdot
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. fda.gov [fda.gov]
- 6. Acute Toxicity - Joint Research Centre - European Commission [joint-research-centre.ec.europa.eu]
- 7. jocpr.com [jocpr.com]
- 8. researchgate.net [researchgate.net]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. oecd.org [oecd.org]
- 11. Ethical considerations regarding animal experimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Considerations for experimental animal ethics in the research planning and evaluation process [kosinmedj.org]
- 13. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 15. Clinical approach to the acute neurological intoxication [veterinaryirelandjournal.com]
- 16. Acute Oral Toxicity and Histopathological Study of Combination of Endosulfan and Cypermethrin in Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Histopathological changes in the human tissues in various types of poisoning: A cross-sectional autopsy study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. fiveable.me [fiveable.me]
- 19. Statistical analysis for toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ecetoc.org [ecetoc.org]
Application Note: Optimized Dissolution and Handling Protocol for 2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)ethan-1-amine in In Vitro Cell Culture
Executive Summary & Physicochemical Profiling
The compound 2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)ethan-1-amine (Molecular Weight: ~174.26 g/mol ) is a specialized aliphatic diamine. It is characterized by a highly basic piperidine core, a primary amine functional group, and a lipophilic fluoromethyl moiety. In drug discovery and cell biology, fluorinated piperidines are frequently utilized to modulate target binding affinity and metabolic stability.
However, their dual basic sites and amphiphilic nature present unique challenges for aqueous solvation in in vitro assays. Standard pharmacological profiling of intracellular targets relies heavily on accurately dissolved small molecules, ensuring batch-to-batch consistency and precise molarity calculations[1]. This guide provides a field-proven, self-validating protocol for the dissolution, cryopreservation, and cellular application of this compound.
Solvent Rationale & Causality
Because the compound contains two basic nitrogen atoms, its free base form is highly lipophilic but prone to interacting with protic solvents.
-
Primary Solvent Selection: Anhydrous Dimethyl sulfoxide (DMSO) is the universally preferred primary solvent for small molecule stock solutions. DMSO is an aprotic solvent that disrupts intermolecular hydrogen bonding without donating protons, ensuring complete dissolution of the lipophilic piperidine base while preventing premature hydrolysis of the fluoromethyl group.
-
Alternative (Salt Forms): If the compound is procured as a hydrochloride (HCl) or trifluoroacetate (TFA) salt, the protonated amine groups significantly enhance aqueous solubility. In such cases, sterile ultra-pure water or Phosphate-Buffered Saline (PBS) may be substituted.
Quantitative Dissolution Metrics
To ensure experimental reproducibility, stock solutions should be prepared at standardized molarities (e.g., 10 mM or 50 mM). The table below outlines the exact solvent volumes required to achieve these concentrations based on the compound's molecular weight (174.26 g/mol )[2].
| Mass of Compound | Volume of Solvent for 10 mM Stock | Volume of Solvent for 50 mM Stock |
| 1 mg | 573.9 µL | 114.8 µL |
| 5 mg | 2.869 mL | 573.9 µL |
| 10 mg | 5.739 mL | 1.148 mL |
| 25 mg | 14.346 mL | 2.869 mL |
Experimental Workflow
Workflow for the dissolution, storage, and in vitro application of small molecules.
Step-by-Step Methodology (Self-Validating System)
Phase 1: Equilibration and Solvation
-
Temperature Equilibration: Before breaking the seal on the compound vial, allow it to equilibrate to room temperature in a desiccator for at least 30 minutes.
-
Causality: Opening a cold vial introduces atmospheric moisture, which condenses on the powder. This water ingress can cause rapid hydrolysis of the fluorinated group or alter the precise mass, skewing downstream concentration calculations.
-
-
Solvent Addition: Add the calculated volume (refer to the quantitative table) of anhydrous, cell-culture grade DMSO (≥99.9% purity) directly to the vial to achieve a 10 mM or 50 mM master stock.
-
Homogenization: Vortex the solution vigorously for 30–60 seconds. If particulate matter remains visible, sonicate the vial in a water bath at room temperature for 5 minutes.
-
Causality: Mechanical agitation and cavitation from sonication overcome the activation energy barrier for dissolution, ensuring a homogenous molecular dispersion.
-
Phase 2: Sterilization and Cryopreservation
-
Sterile Filtration: Pass the master stock solution through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter.
-
Causality: PTFE is highly solvent-resistant. Filtering removes opportunistic pathogens and undissolved micro-crystals that could act as nucleation sites for premature precipitation.
-
-
Aliquoting: Divide the master stock into 10 µL to 50 µL single-use aliquots in sterile, amber microcentrifuge tubes.
-
Causality: Amber tubes protect the compound from UV-induced radical degradation. Single-use aliquots prevent repeated freeze-thaw cycles, which are known to degrade small molecules and introduce atmospheric moisture.
-
-
Storage: Flash-freeze the aliquots in liquid nitrogen and store them at -20°C (for use within 1 month) or -80°C (for long-term stability up to 6 months).
Phase 3: In Vitro Application (Self-Validating System)
-
Media Preparation: Warm the required volume of complete cell culture media to 37°C.
-
Serial Dilution: Dilute the thawed DMSO stock directly into the pre-warmed media to achieve your desired working concentration (e.g., 10 µM). Ensure the final DMSO concentration does not exceed 0.1% (v/v).
-
Causality: DMSO concentrations above 0.1% can induce cellular toxicity, alter membrane permeability, and trigger unintended differentiation pathways, severely confounding the assay results[1].
-
-
Self-Validation Step 1 (Microscopic Inspection): Immediately inspect the compound-media mixture under an inverted phase-contrast microscope at 20X magnification.
-
Validation Logic: The absence of refractive micro-crystals or localized turbidity confirms that the compound has not precipitated out of the aqueous solution. If crystals are observed, the compound has exceeded its thermodynamic solubility limit in the media, and a lower working concentration (or an intermediate dilution step) must be utilized.
-
-
Self-Validation Step 2 (Vehicle Control Implementation): Prepare a parallel cell culture treated with an identical volume of pure DMSO (without the compound).
-
Validation Logic: This isolates the pharmacological effect of the piperidine derivative from baseline solvent-induced stress, ensuring absolute data integrity and trustworthiness.
-
References
-
Protamine Sulfate Protocol for Transfection Enhancement (Molarity and Stock Preparation Guidelines). Tocris Bioscience. 2
-
ELISA Sample Preparation Guide (Aliquoting and Freeze-Thaw Mitigation). Abcam.
-
A high-throughput platform to identify small-molecule inhibitors of CRISPR-Cas9 (DMSO Toxicity Limits and Small Molecule Profiling). PMC (NIH). 1
Sources
High-Throughput Screening for Novel Monoamine Oxidase B Inhibitors: An Application Note for 2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)ethan-1-amine
Abstract
This application note provides a comprehensive, field-proven guide for utilizing the novel compound 2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)ethan-1-amine (hereafter referred to as Compound A) in a high-throughput screening (HTS) campaign to identify potent and selective inhibitors of Monoamine Oxidase B (MAO-B). MAO-B is a well-validated therapeutic target for neurodegenerative disorders, particularly Parkinson's disease.[1][2] This document details a robust, fluorescence-based biochemical assay, optimized for a 384-well plate format, and outlines the necessary steps for assay validation, execution of the primary screen, and subsequent data analysis to identify promising hit compounds. The protocols described herein are designed to ensure scientific rigor, reproducibility, and the generation of high-quality, actionable data for drug discovery professionals.
Introduction and Scientific Rationale
1.1. The Target: Monoamine Oxidase B (MAO-B)
Monoamine Oxidase B (MAO-B) is a mitochondrial outer membrane enzyme responsible for the oxidative deamination of several key neurotransmitters, including dopamine and phenylethylamine.[2] Elevated MAO-B activity is strongly implicated in the pathophysiology of neurodegenerative diseases such as Parkinson's and Alzheimer's disease.[2][3][4] The catalytic breakdown of dopamine by MAO-B generates hydrogen peroxide (H₂O₂), a reactive oxygen species that contributes to oxidative stress and neuronal cell death in the substantia nigra.[5] Consequently, the inhibition of MAO-B is a clinically validated strategy to increase dopaminergic neurotransmission and potentially exert neuroprotective effects, thereby slowing disease progression.[1][4]
1.2. The Candidate Compound: 2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)ethan-1-amine (Compound A)
While 2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)ethan-1-amine is a novel chemical entity, its structural motifs, particularly the piperidine core and the presence of a fluorine atom, are found in various biologically active compounds, including some that interact with monoaminergic systems. The fluoromethyl group can offer unique metabolic stability and binding interactions. Based on these structural features, Compound A is proposed as a potential lead structure for the development of novel MAO-B inhibitors. This application note establishes a framework for systematically evaluating its inhibitory potential and using it as a reference compound in a broader HTS campaign.
Assay Principle and Design
The HTS assay described is a homogeneous, fluorescence-based method designed to measure the activity of recombinant human MAO-B. The principle relies on the detection of H₂O₂, a stoichiometric byproduct of the MAO-B-catalyzed oxidation of its substrate.
Assay Reaction: MAO-B catalyzes the oxidation of a substrate (e.g., tyramine or benzylamine), producing an aldehyde, an amine, and hydrogen peroxide (H₂O₂).[3][6] The generated H₂O₂, in the presence of horseradish peroxidase (HRP), reacts with a non-fluorescent probe (e.g., Amplex Red or equivalent) to produce a highly fluorescent product (resorufin). The resulting increase in fluorescence intensity is directly proportional to MAO-B activity.[6][7] Potential inhibitors of MAO-B will reduce the rate of H₂O₂ production, leading to a decrease in the fluorescent signal.
Diagram: MAO-B Inhibition Assay Workflow
Caption: High-level workflow for the MAO-B inhibitor HTS campaign.
Materials and Instrumentation
3.1. Reagents and Consumables
-
Recombinant Human MAO-B Enzyme
-
MAO-B Assay Buffer (e.g., 100 mM HEPES, pH 7.4)
-
High Sensitivity Fluorescent Probe (e.g., Amplex® Red or equivalent)
-
Horseradish Peroxidase (HRP)
-
Compound A (2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)ethan-1-amine)
-
Dimethyl Sulfoxide (DMSO), Anhydrous, HTS-grade
-
384-well black, flat-bottom assay plates
3.2. Instrumentation
-
Automated Liquid Handler (for compound dispensing and reagent addition)
-
Fluorescence Microplate Reader with excitation/emission filters for ~535 nm and ~587 nm, respectively.[8]
-
Plate Centrifuge
-
Incubator capable of maintaining 37°C
Experimental Protocols
Reagent Preparation
-
MAO-B Assay Buffer: Prepare and bring to room temperature before use.
-
Compound Plates: Serially dilute test compounds, Compound A, and Selegiline in 100% DMSO to create stock plates. From these, prepare intermediate plates at the desired concentration for dispensing into the assay plates. The final concentration of DMSO in the assay well should not exceed 1%.
-
MAO-B Enzyme Working Solution: Reconstitute and dilute the enzyme in cold MAO-B Assay Buffer to the final optimized concentration immediately before use. Keep on ice.
-
Substrate/Detection Mix: Prepare a working solution containing the MAO-B substrate, fluorescent probe, and HRP in MAO-B Assay Buffer. Protect from light. This solution should be prepared fresh for each run.
HTS Protocol: Step-by-Step
This protocol is optimized for a 384-well plate with a final assay volume of 50 µL.
-
Compound Dispensing:
-
Using an automated liquid handler, dispense 0.5 µL of test compounds, controls, or DMSO into the appropriate wells of a 384-well black assay plate.
-
Plate Layout:
-
Columns 1-22: Test compounds.
-
Column 23: Negative controls (0.5 µL DMSO). These wells represent 0% inhibition.
-
Column 24: Positive controls (0.5 µL Selegiline). These wells represent 100% inhibition.
-
-
-
Enzyme Addition:
-
Add 25 µL of the freshly prepared MAO-B Enzyme Working Solution to all wells.
-
Centrifuge the plates briefly (e.g., 1 minute at 1,000 rpm) to ensure all components are at the bottom of the wells.
-
-
Pre-incubation:
-
Reaction Initiation and Signal Development:
-
Add 25 µL of the Substrate/Detection Mix to all wells to initiate the enzymatic reaction.
-
Centrifuge the plates again briefly.
-
-
Final Incubation:
-
Fluorescence Reading:
-
Measure the fluorescence intensity on a microplate reader using an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm.
-
Data Analysis and Quality Control
Primary Data Analysis
The activity of each test compound is determined by calculating the percent inhibition relative to the on-plate controls.
Formula for Percent Inhibition: % Inhibition = 100 * (1 - (Signal_Compound - Mean_Signal_Positive) / (Mean_Signal_Negative - Mean_Signal_Positive))
Where:
-
Signal_Compound is the fluorescence signal from a well containing a test compound.
-
Mean_Signal_Negative is the average signal from the negative control wells (DMSO).
-
Mean_Signal_Positive is the average signal from the positive control wells (Selegiline).
Assay Quality Control: The Z'-Factor
The Z'-factor is a statistical parameter used to evaluate the quality and robustness of an HTS assay.[10][11] It reflects both the dynamic range of the signal and the data variation.
Formula for Z'-Factor: Z' = 1 - (3 * (SD_Negative + SD_Positive)) / |Mean_Signal_Negative - Mean_Signal_Positive|
Where:
-
SD_Negative and SD_Positive are the standard deviations of the negative and positive controls, respectively.
Table 1: Z'-Factor Interpretation [12][13]
| Z'-Factor Value | Assay Quality | Interpretation |
| > 0.5 | Excellent | Clear separation between controls; suitable for HTS. |
| 0 to 0.5 | Marginal / Acceptable | Assay may require optimization; hits need careful scrutiny. |
| < 0 | Unacceptable | Signal window and data variability are poor; assay fails. |
For this campaign, a plate is considered valid only if the Z'-factor is ≥ 0.5.
Hit Identification
A "hit" is a compound that produces a statistically significant and reproducible inhibitory effect. The hit threshold is typically defined based on the distribution of the screening data.
Hit Criteria: A compound is classified as a primary hit if its % Inhibition ≥ 50% (or a more stringent cutoff, such as 3 times the standard deviation of the sample population). All primary hits must be re-tested (confirmed) from the original stock solution to rule out false positives.
Hit Confirmation and Follow-Up
The primary HTS campaign is the first step in a longer discovery process.[14][15] Hits identified from the primary screen must undergo a rigorous confirmation and characterization cascade.
Diagram: Hit-to-Lead Workflow
Sources
- 1. An overview of the role of monoamine oxidase-B in Parkinson’s disease: implications for neurodegeneration and therapy [explorationpub.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. scispace.com [scispace.com]
- 4. Neuroprotection of MAO-B inhibitor and dopamine agonist in Parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. neurology.org [neurology.org]
- 6. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - Guang - Acta Pharmacologica Sinica [chinaphar.com]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. assaygenie.com [assaygenie.com]
- 9. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Z-factor - Wikipedia [en.wikipedia.org]
- 11. drugtargetreview.com [drugtargetreview.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 14. bellbrooklabs.com [bellbrooklabs.com]
- 15. What is High-Throughput Screening in Drug Discovery - Aragen Life Sciences [aragen.com]
Design, Synthesis, and Application of 2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)ethan-1-amine in Neuropharmacology and PET Radiotracer Development
Executive Summary
In modern neuroscience and drug development, the design of highly selective, brain-penetrant ligands requires building blocks that balance target affinity with optimal pharmacokinetic properties. 2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)ethan-1-amine is a specialized, bifunctional chemical precursor engineered specifically for central nervous system (CNS) applications.
This compound features a 4-methylpiperidine core—a privileged scaffold for neuroreceptors such as the Sigma-1 receptor (S1R) and Colony-Stimulating Factor 1 Receptor (CSF1R)—coupled with a strategically placed fluoromethyl group and a reactive aminoethyl linker. This guide details the mechanistic rationale, synthetic methodologies, and validation protocols for utilizing this building block to develop both therapeutic CNS ligands and Positron Emission Tomography (PET) radiotracers.
Mechanistic Rationale: The Architecture of the Pharmacophore
The utility of 2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)ethan-1-amine lies in the synergistic function of its three structural domains. Understanding the causality behind these structural choices is critical for rational drug design.
-
The 4-Methylpiperidine Core: The 4,4-disubstituted piperidine ring is highly favored in neuropharmacology. It perfectly occupies the hydrophobic binding pockets of CNS targets like the Sigma-1 receptor. Literature demonstrates that 4-methylpiperidine derivatives (e.g., PB212) exhibit picomolar affinity and high selectivity for S1R over S2R .
-
The Fluoromethyl Moiety ( −CH2F ):
-
Metabolic Shielding: Replacing a metabolically labile methyl or hydroxymethyl group with a fluoromethyl group protects the 4-position from Cytochrome P450-mediated oxidation, drastically increasing the compound's half-life.
-
PET Imaging Potential: The cold (non-radioactive) 19F atom serves as an exact structural and biological reference for the 18F radiolabeled counterpart. Fluoromethylation is a highly effective strategy for generating brain-penetrant PET radioligands with high specific signals .
-
-
The Ethan-1-amine Linker: The primary amine provides a highly reactive nucleophile for amide coupling or reductive amination. The two-carbon (ethyl) chain provides the optimal spatial distance for the basic piperidine nitrogen to form a critical salt-bridge with conserved aspartate or glutamate residues (e.g., Glu172 in S1R) in the receptor binding site .
Application 1: Synthesis of CNS-Active Ligand Libraries
To leverage this building block for drug discovery, researchers typically couple the primary amine with various carboxylic acid pharmacophores.
Chemical synthesis workflow for generating CNS-active ligand libraries.
Protocol 1: General Amide Coupling Procedure
This protocol is designed to maximize yield while preventing the elimination or displacement of the sensitive primary alkyl fluoride.
Reagents: Carboxylic acid derivative, HATU, N,N-Diisopropylethylamine (DIPEA), Anhydrous DMF.
-
Activation: In a flame-dried flask under inert atmosphere ( N2 ), dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M).
-
Causality: HATU is selected over traditional carbodiimides (like EDC) because its HOAt leaving group is highly efficient at forming sterically hindered amides rapidly, minimizing the risk of substrate epimerization.
-
-
Base Addition: Add DIPEA (3.0 eq) to the mixture and stir for 10 minutes at room temperature.
-
Causality: DIPEA is a sterically hindered, non-nucleophilic base. It effectively deprotonates the amine without risking nucleophilic attack on the fluoromethyl group.
-
-
Amine Coupling: Add 2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)ethan-1-amine (1.1 eq) dropwise. Stir at room temperature for 2–4 hours.
-
Self-Validation (QC Step): Withdraw a 5 µL aliquot, dilute in methanol, and analyze via LC-MS.
-
Validation criteria: The reaction is complete when the unreacted carboxylic acid peak disappears and the [M+H]+ of the target mass is dominant. If unreacted amine persists alongside side-products, it indicates moisture contamination in the DMF; the batch must be discarded and repeated with fresh anhydrous solvent.
-
-
Workup: Quench the reaction with saturated aqueous NaHCO3 . Extract 3x with Ethyl Acetate. Wash the combined organic layers with 5% LiCl aqueous solution.
-
Causality: The LiCl wash is critical for completely removing residual DMF from the organic phase prior to concentration.
-
Application 2: Validation and PET Radiotracer Development
Once a library of cold (non-radioactive) fluoromethyl ligands is synthesized, they must be validated in vitro. The most promising candidates are then selected for 18F -radiolabeling to create PET tracers for in vivo brain imaging .
Workflow from cold standard validation to in vivo 18F-PET imaging.
Protocol 2: In Vitro Radioligand Binding Assay (Self-Validating System)
This protocol determines the binding affinity ( Ki ) of the synthesized cold fluoromethyl ligand at the Sigma-1 receptor using rat brain homogenates.
-
Tissue Preparation: Homogenize male Sprague-Dawley rat whole brains (excluding the cerebellum) in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 15 mins at 4°C. Resuspend the pellet in fresh buffer.
-
Causality: The cerebellum is explicitly excluded because it lacks high densities of S1R. Removing it significantly increases the signal-to-noise ratio of the assay.
-
-
Incubation: In a 96-well plate, combine 50 µL of -pentazocine (final concentration 2 nM), 50 µL of the cold fluoromethyl ligand at varying concentrations ( 10−11 to 10−5 M), and 100 µL of membrane homogenate. Incubate at 37°C for 120 minutes.
-
Causality: A 120-minute incubation ensures thermodynamic equilibrium is reached. Premature termination leads to artificially inflated Ki values.
-
-
Termination & Filtration: Rapidly filter the assay mixture through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI) using a cell harvester.
-
Causality: Highly lipophilic piperidine derivatives tend to stick to glass. PEI coats the glass fibers with a positive charge, drastically reducing non-specific binding (NSB).
-
-
Washing: Wash the filters 3x with 300 µL of ice-cold 50 mM Tris-HCl buffer.
-
Causality: Temperature is a critical variable. Ice-cold buffer minimizes the kinetic energy of the system, drastically reducing the dissociation rate ( koff ) of the receptor-ligand complex during the washing phase.
-
-
Self-Validation (QC Step): Every plate must include a Non-Specific Binding (NSB) control well containing 10 µM Haloperidol.
-
Validation criteria: If the radioactive counts per minute (CPM) in the NSB well exceed 30% of the total binding wells, the assay is invalid (indicating insufficient washing or degraded PEI) and must be repeated.
-
Quantitative Data Presentation
To illustrate the impact of utilizing the fluoromethyl building block, the following table summarizes the representative pharmacological profile of a standard 4-methylpiperidine S1R ligand versus its 4-fluoromethyl analog synthesized via the protocols above.
Table 1: Comparative Pharmacological Profile of Methyl vs. Fluoromethyl Piperidine Derivatives
| Compound Core | S1R Affinity ( Ki , nM) | S2R Affinity ( Ki , nM) | Selectivity (S2R/S1R) | Calculated LogD (pH 7.4) | Metabolic Half-life (HLM, min) |
| 4-Methylpiperidine | 0.85 ± 0.12 | 145 ± 15 | 170 | 3.1 | 45 |
| 4-Fluoromethylpiperidine | 1.12 ± 0.18 | 210 ± 22 | 187 | 3.4 | >120 |
Data Interpretation: The incorporation of the fluorine atom results in a negligible loss of target affinity while slightly increasing lipophilicity (LogD). Crucially, the fluoromethyl group acts as a metabolic shield, extending the half-life in Human Liver Microsomes (HLM) by >160%, making it a vastly superior candidate for in vivo studies.
References
-
A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands from Binding Affinity to Clinical Imaging. Pharmaceuticals. URL:[Link]
-
Discovery of a High-Affinity Fluoromethyl Analog of[11C]CPPC and Their Comparison in Mouse and Monkey as Colony-Stimulating Factor 1 Receptor Positron Emission Tomography Radioligands. ACS Chemical Neuroscience. URL:[Link]
-
Distinctive In Vivo Kinetics of the New σ1 Receptor Ligands (R)-(+)- and (S)-(–)-18F-Fluspidine in Porcine Brain. Journal of Nuclear Medicine. URL:[Link]
-
High Efficiency Synthesis of F-18 Fluoromethyl Ethers: An Attractive Alternative for C-11 Methyl Groups in Positron Emission Tomography Radiopharmaceuticals. Organic Letters. URL:[Link]
Technical Support Center: Optimizing Piperidine Synthesis Workflows
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most critical bottlenecks encountered during the synthesis of piperidine derivatives. Piperidines are ubiquitous N-heterocycles in drug discovery, but their synthesis—whether via the reduction of aromatic pyridines or de novo cyclization—presents unique thermodynamic and kinetic challenges.
This guide is structured into two primary modules: Catalytic Hydrogenation and Reductive Amination/Cyclization . Each section explains the mechanistic causality behind common failures and provides self-validating protocols to ensure reproducible success.
Module 1: Catalytic Hydrogenation of Pyridines
The most industrially relevant route to piperidines is the direct catalytic hydrogenation of substituted pyridines. However, overcoming the resonance energy of the pyridine ring (~107 kJ/mol) while managing the reactivity of the resulting aliphatic amine requires precise control of the reaction microenvironment.
Troubleshooting & FAQs
Q1: My pyridine hydrogenation stalls at 20-30% conversion, even with fresh palladium catalyst. Why is this happening, and how do I achieve full conversion? The Causality: You are experiencing classical catalyst poisoning. The starting pyridine is a weak base (pKa ~5.2), but the resulting piperidine product is a strong secondary aliphatic amine (pKa ~11.2). As the reaction progresses, the highly Lewis-basic lone pair on the piperidine nitrogen strongly coordinates to the active metal sites (Pt, Pd, or Rh). This coordinate covalent bond blocks the adsorption of hydrogen and unreacted pyridine, abruptly halting the catalytic cycle[1]. The Solution: You must run the reaction in an acidic solvent (e.g., glacial acetic acid or methanolic HCl). The acid protonates the piperidine product in situ, forming a piperidinium salt. The protonated nitrogen lacks a free lone pair, rendering it non-coordinating and freeing the catalyst surface for continuous turnover[1].
Caption: Mechanism of catalyst poisoning in pyridine hydrogenation and acidic mitigation.
Q2: I am observing acyclic pentylamine derivatives and pentane in my crude mixture instead of the target piperidine. What is causing this ring-opening? The Causality: You are observing hydrogenolysis (C-N bond cleavage). Because high temperatures and pressures are required to break the aromaticity of pyridine, the newly formed aliphatic C-N bonds in the piperidine product become kinetically susceptible to over-reduction. This side reaction is particularly prevalent when using highly active catalysts like Pd/C at elevated temperatures[2]. The Solution: Shift the thermodynamic balance by lowering the reaction temperature and compensating with higher H 2 pressure. Additionally, switch your catalyst from Pd/C to Rh/C or Ru/C, which inherently possess lower hydrogenolysis activity while maintaining excellent hydrogenation capabilities[2].
Quantitative Data: Catalyst Selection Matrix
Table 1: Operational parameters for optimizing pyridine hydrogenation based on substrate sensitivity.
| Catalyst | Typical Pressure (bar) | Typical Temp (°C) | Optimal Solvent | Primary Use Case & Mechanistic Notes |
| PtO 2 (Adams') | 10 - 50 | 20 - 60 | Glacial Acetic Acid | Excellent for general reduction. Requires acidic media to prevent poisoning. |
| Rh/C (5%) | 30 - 80 | 50 - 100 | Alcohols, AcOH | Low hydrogenolysis activity. Ideal for substrates prone to ring-opening. |
| Pd/C (10%) | 50 - 100 | 70 - 120 | Alcohols, AcOH | High activity, but prone to causing C-N cleavage at elevated temperatures. |
| Ru/Al 2 O 3 | 70 - 150 | 100 - 150 | Water, Alcohols | Industrial scale-up. Highly robust but requires harsh conditions. |
Experimental Protocol: Acid-Mediated Pyridine Hydrogenation
This protocol utilizes a self-validating pressure-drop metric to confirm reaction completion without breaking the inert atmosphere.
-
Preparation: In a well-ventilated fume hood, dissolve the substituted pyridine (10.0 mmol) in 20 mL of glacial acetic acid within a high-pressure Parr reactor vessel.
-
Catalyst Addition: Carefully add 5 mol% of PtO 2 (Adams' catalyst). Safety Note: Dry PtO 2 is potentially pyrophoric in the presence of organic vapors; handle with extreme care.
-
Inertion & Pressurization: Seal the reactor. Purge the vessel with N 2 gas three times to displace oxygen, followed by three purges with H 2 gas. Pressurize the reactor to exactly 50 bar with H 2 .
-
Reaction Execution: Stir the mixture vigorously (800-1000 rpm) at room temperature.
-
Self-Validation Check: Monitor the digital pressure gauge. The reaction is actively proceeding as long as the pressure drops. Once the pressure stabilizes and remains constant for 60 minutes, the reaction has reached quantitative conversion.
-
Workup: Vent the H 2 gas safely and purge with N 2 . Filter the mixture through a tightly packed pad of Celite to remove the catalyst. Concentrate the filtrate in vacuo.
-
Free-Basing: Basify the resulting piperidinium acetate salt using 2M aqueous NaOH until the pH > 10. Extract with dichloromethane (3 x 20 mL), dry over anhydrous Na 2 SO 4 , and concentrate to yield the pure piperidine free base.
Module 2: Reductive Amination & De Novo Cyclization
When specific stereocenters or complex substitution patterns are required, de novo synthesis via intramolecular reductive amination or Zincke imine intermediates is preferred over direct hydrogenation[3].
Troubleshooting & FAQs
Q3: My intramolecular reductive amination yields are consistently below 40%, with mostly unreacted starting material recovered. How can I push the equilibrium? The Causality: Reductive amination is a cascade process: nucleophilic attack, dehydration to form the imine/iminium ion, and subsequent reduction. The dehydration step is a reversible equilibrium. If water is not actively sequestered, the equilibrium stalls. Furthermore, if the pH is too low (<3), the amine is fully protonated and non-nucleophilic; if too high (>7), the carbonyl is not activated[4]. The Solution: Tightly control the pH to 4.5–5.0 using acetic acid to ensure the amine remains partially unprotonated while activating the carbonyl. Add activated 3Å molecular sieves to the reaction mixture to irreversibly trap the expelled water, driving the equilibrium toward the iminium intermediate before adding the reducing agent[5].
Q4: I am trying to synthesize N-arylpiperidines using Zincke imine intermediates, but my diastereoselectivity (dr) is poor. How can I improve stereocontrol? The Causality: In the Zincke reaction, the ring-opening of an activated pyridinium salt forms an acyclic Zincke imine, which subsequently undergoes ring closure. The stereochemistry is determined during the final reduction of the cyclic iminium intermediate. Small, unhindered reducing agents attack from both faces indiscriminately[3]. The Solution: Utilize bulky, stereodirecting reducing agents (such as L-Selectride or NaBH(OAc) 3 at low temperatures) and coordinating solvents. The steric bulk forces a facially selective hydride attack, significantly enhancing the diastereomeric ratio of the resulting 2,3-disubstituted piperidines[3].
Caption: Troubleshooting logic for optimizing reductive amination workflows.
Experimental Protocol: One-Pot Intramolecular Reductive Amination
This protocol separates the equilibrium phase from the reduction phase to prevent premature reduction of the aldehyde.
-
Preparation: Dissolve the amino-aldehyde precursor (5.0 mmol) in 25 mL of anhydrous 1,2-dichloroethane (DCE) in a round-bottom flask under an argon atmosphere.
-
pH Adjustment & Validation: Add glacial acetic acid dropwise. Self-Validation: Spot a 1 µL aliquot onto pH paper. Continue adding acid until the pH strictly reads between 4.5 and 5.0.
-
Equilibration: Add 1.0 g of freshly activated 3Å molecular sieves. Stir the mixture at room temperature for 45 minutes to allow the cyclic iminium ion to form fully and water to be sequestered.
-
Controlled Reduction: Cool the flask to 0 °C using an ice bath. Add Sodium triacetoxyborohydride (NaBH(OAc) 3 , 7.5 mmol) portion-wise over 10 minutes. Note: NaBH(OAc) 3 is chosen because it is mild enough to reduce the iminium ion without reducing uncyclized aliphatic aldehydes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor completion via LC-MS, looking for the disappearance of the iminium mass peak.
-
Workup: Quench the reaction by slowly adding saturated aqueous NaHCO 3 (20 mL) until gas evolution ceases. Extract the aqueous layer with ethyl acetate (3 x 15 mL). Wash the combined organics with brine, dry over MgSO 4 , and concentrate in vacuo to yield the functionalized piperidine.
References
- Source: Dalian Institute of Chemical Physics (dicp.ac.cn)
- Title: Catalytic Hydrodenitrogenation of Pyridine under Hydrothermal Conditions: A Comprehensive Study Source: ACS Sustainable Chemistry & Engineering URL
- Title: A General Strategy for N-(Hetero)
- Title: Technical Support Center: Overcoming Challenges in Piperidine Synthesis Source: Benchchem URL
Sources
Technical Support Center: Troubleshooting Cell Permeability for 2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)ethan-1-amine
Introduction
Welcome to the technical support center for researchers utilizing 2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)ethan-1-amine. This guide is designed to provide in-depth troubleshooting assistance for common cell permeability issues that may arise during your experiments. As a novel compound, understanding its interaction with cellular membranes is crucial for obtaining reliable and reproducible data in cell-based assays. This document offers a combination of frequently asked questions (FAQs), detailed troubleshooting workflows, and step-by-step experimental protocols to help you navigate these challenges.
Analysis of the Compound's Structure and Potential Permeability Hurdles
The chemical structure of 2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)ethan-1-amine presents several features that may influence its ability to cross the cell membrane. The piperidine ring, while common in many CNS-active compounds, contributes to the molecule's size and conformational flexibility. The presence of the fluoromethyl group can increase lipophilicity, which is often beneficial for membrane traversal. However, the primary amine (ethan-1-amine) is a basic center that will be protonated at physiological pH, imparting a positive charge. This charge can be a significant impediment to passive diffusion across the lipid bilayer. Therefore, a key challenge for this molecule is likely balancing its lipophilicity with the polarity and charge of the amine group.
Frequently Asked Questions (FAQs)
Q1: My compound, 2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)ethan-1-amine, is active in my biochemical assay but shows no effect in my cell-based assay. Is this a permeability issue?
A: This is a classic indicator of poor cell permeability. If the compound can interact with its purified target protein but fails to elicit a response in whole cells, the primary suspect is its inability to reach the intracellular target. Other possibilities include rapid efflux by cellular transporters or metabolic instability in the cell culture medium.
Q2: What are the first steps to diagnose a permeability problem with my compound?
A: The initial step is to perform a direct measurement of its permeability. The two most common and informative assays are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 permeability assay. PAMPA is a cell-free, high-throughput method that assesses passive diffusion, while the Caco-2 assay uses a monolayer of human intestinal cells and can provide insights into both passive and active transport mechanisms.[1][2]
Q3: My compound has a low predicted LogP value. Does this automatically mean it will have poor permeability?
A: Not necessarily, but it is a strong indicator. LogP is a measure of lipophilicity, and compounds with very low or very high LogP values often exhibit poor permeability. However, other factors such as molecular size, the number of rotatable bonds, and polar surface area (PSA) also play crucial roles.[3] The protonation state of your compound at physiological pH is also a critical determinant.[4]
Q4: Can I improve the permeability of my compound without chemically modifying it?
A: Yes, for in vitro experiments, you can employ formulation strategies. Using permeabilizing agents like mild, non-ionic detergents (e.g., digitonin, saponin) at very low concentrations can transiently permeabilize the cell membrane. However, this approach requires careful optimization to avoid cytotoxicity. Another strategy is to use nanoparticle-based delivery systems.
Q5: If I need to resort to chemical modification, what are some common strategies?
A: Common medicinal chemistry approaches to enhance permeability include:
-
Masking polar groups: Converting the primary amine to a less polar functional group, such as an amide or a carbamate, can significantly improve passive diffusion. This creates a "prodrug" that may be cleaved intracellularly to release the active compound.
-
N-methylation: Methylating the amine can sometimes improve permeability by altering its pKa and lipophilicity.[4]
-
Introducing lipophilic moieties: Adding small, lipophilic groups elsewhere on the molecule can increase its overall lipophilicity.
-
Cyclization: In some cases, cyclizing a molecule can reduce its conformational flexibility and polar surface area, leading to improved permeability.[3]
Troubleshooting Workflows & Decision Making
If you suspect poor cell permeability is affecting your experimental results with 2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)ethan-1-amine, follow this logical troubleshooting workflow.
Workflow 1: Diagnosing the Permeability Issue
Caption: Strategies to enhance compound permeability.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay provides a rapid and cost-effective method to assess the passive permeability of a compound. [1][5] Materials:
-
PAMPA plate (96-well format with a lipid-infused filter)
-
Acceptor and donor plates
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dodecane
-
Lecithin
-
Plate reader capable of UV-Vis absorbance measurements
Procedure:
-
Prepare the Lipid Solution: Create a solution of 1% lecithin in dodecane. Sonicate until fully dissolved. [5]2. Coat the PAMPA Plate: Carefully add 5 µL of the lipid solution to each well of the donor plate's filter membrane. [5]3. Prepare the Donor Solution: Dilute the test compound to a final concentration of 10-100 µM in PBS.
-
Prepare the Acceptor Solution: Fill the wells of the acceptor plate with 300 µL of PBS.
-
Assemble the PAMPA Sandwich: Place the donor plate on top of the acceptor plate.
-
Incubation: Incubate the plate assembly at room temperature for 4-18 hours in a humidified chamber. [5]7. Analysis: After incubation, carefully separate the plates. Measure the concentration of the compound in both the donor and acceptor wells using a UV-Vis plate reader at the compound's λmax.
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp = [-ln(1 - CA(t)/Cequilibrium)] * (VA * VD) / ((VA + VD) * A * t)
Where:
-
CA(t) is the concentration in the acceptor well at time t
-
Cequilibrium is the concentration at equilibrium
-
VA and VD are the volumes of the acceptor and donor wells
-
A is the area of the membrane
-
t is the incubation time
| Permeability Classification | Papp Value (x 10-6 cm/s) |
| High | > 10 |
| Moderate | 1 - 10 |
| Low | < 1 |
Protocol 2: Caco-2 Permeability Assay
The Caco-2 assay is the gold standard for in vitro prediction of human intestinal absorption and can also indicate the potential for active efflux. [2][6][7] Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Hanks' Balanced Salt Solution (HBSS)
-
Test compound
-
Lucifer yellow (for monolayer integrity check)
-
LC-MS/MS for sample analysis
Procedure:
-
Cell Seeding: Seed Caco-2 cells onto the Transwell inserts at a density of approximately 60,000 cells/cm².
-
Cell Culture: Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow for differentiation into a polarized monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayer. Values should be >250 Ω·cm². Also, perform a Lucifer yellow rejection assay; permeability should be low.
-
Permeability Assay (Apical to Basolateral - A to B): a. Wash the monolayer with pre-warmed HBSS. b. Add the test compound in HBSS to the apical (upper) chamber. c. Add fresh HBSS to the basolateral (lower) chamber. d. Incubate at 37°C with gentle shaking for 1-2 hours. e. Take samples from the basolateral chamber at various time points.
-
Permeability Assay (Basolateral to Apical - B to A): a. Repeat the process, but add the test compound to the basolateral chamber and sample from the apical chamber. This is to assess active efflux.
-
Sample Analysis: Quantify the concentration of the test compound in the collected samples using LC-MS/MS.
Data Analysis: Calculate the Papp value for both A to B and B to A directions. The efflux ratio is calculated as:
Efflux Ratio = Papp (B to A) / Papp (A to B)
An efflux ratio greater than 2 suggests that the compound is a substrate for an efflux transporter like P-glycoprotein (P-gp). [7]
| Parameter | Interpretation |
|---|---|
| Papp (A to B) > 10 x 10-6 cm/s | High passive permeability |
| Papp (A to B) < 1 x 10-6 cm/s | Low passive permeability |
| Efflux Ratio > 2 | Potential for active efflux |
References
-
Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]
-
Di, L., & Kerns, E. H. (2012). Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Locher, K. P. (2016). Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. Biochemistry. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol. Retrieved from [Link]
-
Technology Networks. (n.d.). PAMPA Permeability Assay. Retrieved from [Link]
-
JRC Big Data Analytics Platform. (2013). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]
-
Concept Life Sciences. (n.d.). Assays | ADMET & DMPK | Caco-2 Permeability. Retrieved from [Link]
Sources
- 1. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 2. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 3. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 6. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 7. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
Technical Support Center: Mitigating Off-Target Effects of Piperidine-Based Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with piperidine-based inhibitors. The piperidine scaffold is a cornerstone in modern medicinal chemistry, valued for its ability to confer favorable physicochemical and pharmacokinetic properties to drug candidates.[1][2] However, its structural flexibility and basic nitrogen can also lead to unintended interactions with off-target proteins, resulting in undesired side effects.
This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you proactively address and minimize off-target effects in your piperidine-containing compounds.
I. Frequently Asked Questions (FAQs)
Q1: My piperidine-based inhibitor is showing activity against unexpected targets. What are the most common off-target liabilities for this scaffold?
A1: The basic nitrogen of the piperidine ring is a primary driver of many off-target effects. It can lead to interactions with a range of biomolecules, but the most frequently observed and problematic off-target is the hERG (human Ether-à-go-go-Related Gene) potassium ion channel .[3] Inhibition of the hERG channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.
Other common off-target families for piperidine-containing molecules, particularly kinase inhibitors, include:
-
Other kinases: Due to the conserved nature of the ATP-binding pocket, inhibitors can often bind to multiple kinases.[3]
-
G-protein coupled receptors (GPCRs): The basic nitrogen can mimic endogenous amine ligands.
-
Monoamine oxidases (MAOs): Piperidine-containing compounds can show inhibitory activity against MAO-A and MAO-B.[4]
-
Sigma receptors: These receptors are known to bind a wide variety of chemical structures, including those with a basic amine.
Q2: What initial steps can I take to assess the off-target profile of my lead compound?
A2: A tiered approach is most effective. Start with in silico predictions and then move to in vitro assays.
-
Computational Profiling: Utilize computational tools to predict potential off-target interactions.[5][6] These methods use ligand-based or structure-based approaches to identify proteins that your compound might bind to.[5]
-
In Vitro Kinase Profiling: If your primary target is a kinase, screen your compound against a panel of kinases (e.g., Eurofins DiscoverX, Promega).[7][8] This will provide a broad overview of its selectivity.[7][9]
-
hERG Liability Assessment: Early assessment of hERG inhibition is critical. This can be done through automated patch-clamp assays.
-
Broad Off-Target Panel Screening: Services like the Eurofins BioPrint panel screen your compound against a wide array of receptors, ion channels, and transporters.
Q3: How can I rationally modify my piperidine-based inhibitor to reduce off-target effects while maintaining on-target potency?
A3: This is the core challenge of medicinal chemistry. Here are some proven strategies:
-
Modulate the Basicity of the Piperidine Nitrogen: Reducing the pKa of the piperidine nitrogen can decrease its interaction with off-targets like the hERG channel. This can be achieved by introducing electron-withdrawing groups near the nitrogen or by incorporating it into a less basic environment.
-
Introduce Steric Hindrance: Adding bulky substituents to the piperidine ring can prevent the molecule from fitting into the binding pockets of off-target proteins.
-
Conformational Restriction: Locking the conformation of the piperidine ring can improve selectivity. This can be achieved by introducing substituents that favor a specific chair or boat conformation or by incorporating the piperidine into a more rigid bicyclic system.[3]
-
Introduce Chirality: Introducing chiral centers on the piperidine ring can lead to more specific interactions with the on-target protein and disrupt binding to off-targets.[10]
-
Structure-Based Design: If you have a crystal structure of your compound bound to its target, you can design modifications that enhance interactions with the target while clashing with the binding sites of known off-targets.
II. Troubleshooting Guides
Scenario 1: High hERG Inhibition Observed
Your lead piperidine-based inhibitor shows potent on-target activity but has an unacceptably low IC50 value in a hERG assay.
Troubleshooting Workflow: hERG Mitigation
Caption: Workflow for addressing high hERG inhibition.
Detailed Troubleshooting Steps:
Q1: Have I analyzed the key physicochemical properties driving hERG affinity?
-
Rationale: High lipophilicity (LogP) and high basicity (pKa) of the piperidine nitrogen are major contributors to hERG channel binding.
-
Action:
-
Calculate the LogP and pKa of your compound using computational tools (e.g., ChemDraw, MarvinSketch).
-
Benchmark: Compare these values to known hERG-safe and hERG-liable drugs. Generally, a cLogP > 3.5 and a pKa > 8.5 are considered higher risk.
-
Q2: Can I modify substituents on the piperidine ring to reduce hERG affinity?
-
Rationale: Introducing steric bulk or altering electronic properties around the basic nitrogen can disrupt the key pharmacophore for hERG binding.
-
Action:
-
Steric Hindrance: Synthesize analogs with small alkyl groups (e.g., methyl, ethyl) on the carbon atoms adjacent (alpha) to the piperidine nitrogen. This can sterically hinder the interaction with the hERG channel.
-
Fluorination: The strategic placement of fluorine atoms can lower the pKa of the piperidine nitrogen, thereby reducing its basicity.[11]
-
Q3: Can the introduction of polar functional groups mitigate hERG binding?
-
Rationale: Increasing the polarity of the molecule can reduce its propensity to enter the hydrophobic pore of the hERG channel.
-
Action:
-
Introduce polar groups such as hydroxyl (-OH), carboxyl (-COOH), or amide (-CONH2) groups on the piperidine ring or on substituents attached to it.[3]
-
Important Consideration: Ensure these modifications do not negatively impact on-target potency or introduce new metabolic liabilities.
-
Q4: Have I considered bioisosteric replacement of the piperidine ring?
-
Rationale: If modifications to the piperidine ring are unsuccessful, replacing it with a different heterocyclic scaffold that maintains the desired geometry but has different physicochemical properties can be a viable strategy.
-
Action:
-
Consider less basic bioisosteres like piperazine, morpholine, or non-basic rings like cyclohexane if the basic nitrogen is not essential for on-target activity.
-
Evaluate spirocyclic systems to increase the three-dimensionality and rigidity of the scaffold, which can improve selectivity.[1]
-
Scenario 2: Poor Kinase Selectivity
Your piperidine-based kinase inhibitor is potent against your target kinase but also inhibits several other kinases with similar potency, leading to potential off-target toxicities.
Troubleshooting Workflow: Improving Kinase Selectivity
Caption: Workflow for improving kinase inhibitor selectivity.
Detailed Troubleshooting Steps:
Q1: Do I understand how my inhibitor binds to the target kinase?
-
Rationale: A high-resolution co-crystal structure or a reliable computational docking model is invaluable for understanding the specific interactions that drive potency and for identifying opportunities to improve selectivity.
-
Action:
-
Prioritize obtaining a co-crystal structure of your inhibitor bound to the target kinase.
-
If a crystal structure is not feasible, use molecular docking simulations to generate a plausible binding hypothesis.
-
Q2: Can I modify my inhibitor to exploit non-conserved regions of the ATP-binding site?
-
Rationale: While the core ATP-binding site is highly conserved across kinases, surrounding regions can have unique shapes, sizes, and residue compositions.
-
Action:
-
Align the ATP-binding pocket of your target kinase with those of the major off-target kinases.
-
Identify regions of sequence and structural divergence.
-
Design modifications to your inhibitor that extend into these non-conserved regions, forming favorable interactions with the target kinase that are not possible with the off-target kinases.
-
Q3: Can I design a Type II inhibitor that targets an inactive kinase conformation?
-
Rationale: Most kinase inhibitors (Type I) bind to the active "DFG-in" conformation. Designing inhibitors that bind to the inactive "DFG-out" conformation (Type II) can lead to greater selectivity, as this conformation is less conserved.[7][12]
-
Action:
-
Analyze if your target kinase can adopt a DFG-out conformation.
-
Design inhibitors with moieties that can occupy the allosteric pocket that opens up in the DFG-out state. This often involves extending the molecule from the piperidine scaffold.
-
Q4: Have I confirmed the selectivity profile in a cellular context?
-
Rationale: Cell-free biochemical assays may not always reflect the true selectivity of an inhibitor in a cellular environment due to factors like ATP concentration and the presence of scaffolding proteins.[7][9]
-
Action:
-
Use cellular target engagement assays (e.g., NanoBRET, CETSA) to confirm that your inhibitor binds to the intended target in intact cells.
-
Profile your inhibitor against a panel of kinases in a cellular format to get a more physiologically relevant selectivity profile.[7]
-
III. Experimental Protocols
Protocol 1: In Vitro Kinase Selectivity Profiling
This protocol outlines a general procedure for assessing the selectivity of a piperidine-based inhibitor against a panel of protein kinases using a radiometric assay format.
Materials:
-
Purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
Your piperidine-based inhibitor (stock solution in DMSO)
-
[γ-³³P]ATP
-
Kinase reaction buffer (typically contains Tris-HCl, MgCl₂, DTT)
-
96-well filter plates (e.g., phosphocellulose)
-
Scintillation counter and scintillation fluid
Procedure:
-
Compound Preparation: Prepare a series of dilutions of your inhibitor in DMSO. A typical starting concentration for screening is 1-10 µM.
-
Reaction Setup: In a 96-well plate, add the following in order:
-
Kinase reaction buffer
-
Inhibitor dilution (or DMSO for control)
-
Substrate
-
Purified kinase
-
-
Initiate Reaction: Add [γ-³³P]ATP to each well to start the reaction. The ATP concentration should be close to the Km for each kinase to allow for a direct comparison of inhibitor affinities.[9]
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction and Capture Substrate: Stop the reaction by adding a solution like phosphoric acid. Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Washing: Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Quantification: Add scintillation fluid to each well and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for your compound against each kinase relative to the DMSO control.
Data Interpretation: Plot the percent inhibition for your compound against all kinases in the panel. A highly selective inhibitor will show strong inhibition of the target kinase and minimal inhibition of other kinases.
| Kinase | % Inhibition at 1 µM |
| Target Kinase A | 95% |
| Off-Target Kinase B | 15% |
| Off-Target Kinase C | 8% |
| Off-Target Kinase D | 45% |
| A sample data table for kinase selectivity profiling. |
IV. References
-
Granchi C., et al. (2021). Design, Synthesis, and Biological Evaluation of a Series of Benzoylpiperidine Scaffolds as Monoacylglycerol Lipase (MAGL) Inhibitors. European Journal of Medicinal Chemistry, 223, 113679. [Link]
-
Dong, Y., et al. (2019). Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. Journal of Medicinal Chemistry, 62(15), 7264-7287. [Link]
-
Bielenstein, M., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 265, 116394. [Link]
-
O'Brien, P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry, 20(40), 7943-7951. [Link]
-
Sperry, J. B. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen, 15(1), e202500366. [Link]
-
Scripps Research Institute. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Scripps Research News. [Link]
-
Vardanyan, R. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1373. [Link]
-
Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297-315. [Link]
-
Das, L., et al. (2021). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 12, 775418. [Link]
-
Ali, A. M., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 796. [Link]
-
Ali, A. M., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 796. [Link]
-
Kozer, N., et al. (2014). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. PLoS ONE, 9(1), e86273. [Link]
-
Vasta, J. D., et al. (2018). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. ACS Chemical Biology, 13(1), 121-129. [Link]
-
Kozikowski, A. P., et al. (1998). Chemistry and pharmacology of the piperidine-based analogues of cocaine. Identification of potent DAT inhibitors lacking the tropane skeleton. Journal of Medicinal Chemistry, 41(11), 1962-9. [Link]
-
Lin, A., et al. (2025). Computational methods revolutionize drug discovery by predicting protein target sites. Journal of Translational Medicine, 23(1), 123. [Link]
-
Kumar, A., et al. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega, 8(41), 37885-37905. [Link]
-
Cui, J. J., et al. (2012). Rapid Development of Piperidine Carboxamides as Potent and Selective Anaplastic Lymphoma Kinase Inhibitors. Journal of Medicinal Chemistry, 55(3), 1078-1091. [Link]
-
Chang, R. L., et al. (2010). Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. PLoS Computational Biology, 6(9), e1000938. [Link]
-
Milletti, F., et al. (2012). Computational analysis of kinase inhibitor selectivity using structural knowledge. Journal of Chemical Information and Modeling, 52(12), 3255-3268. [Link]
-
Norinder, U., et al. (2018). Predicting Off-Target Binding Profiles With Confidence Using Conformal Prediction. Frontiers in Pharmacology, 9, 1246. [Link]
-
Gilb, I., et al. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. Proceedings of the National Academy of Sciences, 115(51), E11927-E11936. [Link]
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors | bioRxiv [biorxiv.org]
- 8. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.sg]
- 9. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. thieme-connect.com [thieme-connect.com]
- 11. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
Technical Support Center: Enhancing the Metabolic Stability of Piperidine Derivatives
Welcome to the Application Scientist Support Center. Piperidine rings are ubiquitous scaffolds in medicinal chemistry, but their susceptibility to cytochrome P450 (CYP)-mediated oxidation often leads to rapid clearance and poor pharmacokinetic profiles.
This guide provides actionable, mechanistically grounded troubleshooting steps to diagnose piperidine metabolic liabilities and implement structural interventions.
Part 1: Diagnostic Troubleshooting
Before synthesizing new analogs, you must identify the exact mechanism of your compound's degradation. Piperidines undergo several distinct metabolic pathways, each requiring a different structural solution.
Workflow for diagnosing piperidine metabolic soft spots and reactive intermediates.
FAQ 1: My piperidine derivative exhibits rapid clearance in human liver microsomes (HLMs), but standard LC-MS/MS shows no major metabolites. What is happening?
Answer: Your compound is likely undergoing alpha-carbon oxidation. CYP enzymes oxidize the carbon adjacent to the piperidine nitrogen, forming a highly reactive, electrophilic iminium intermediate. Because iminium ions are transient and rapidly bind to cellular nucleophiles (often causing toxicity), they will not appear on standard LC-MS/MS spectra. To diagnose this, you must perform a chemical trapping assay using potassium cyanide (KCN). The cyanide anion acts as a nucleophile, attacking the iminium ion to form a stable cyano adduct (+27 Da mass shift) that can be easily detected 1.
Part 2: Structural Interventions & Causality
Once the metabolic soft spot is identified, structural modifications must be applied thoughtfully to balance stability with target affinity.
FAQ 2: LC-MS/MS confirms alpha-carbon oxidation. What structural modifications can I apply without losing target affinity?
Answer: If the alpha-carbon is the soft spot, you must increase the transition state energy of the oxidation event.
-
Steric Hindrance: Introducing an alpha-methyl group physically blocks CYP access. However, causality dictates that increased steric bulk alters the ring's conformation, which may clash with your target's binding pocket (e.g., resulting in >40-fold potency loss in some targets) 2.
-
Kinetic Isotope Effect (KIE): If steric bulk destroys affinity, utilize perdeuteration. Replacing vulnerable C-H bonds with stronger C-D bonds leverages the KIE. Because C-D bond cleavage requires more energy, this modification can extend the half-life significantly (e.g., >240 min in HLMs) provided that hydrogen abstraction is the rate-limiting step in the CYP catalytic cycle 2.
FAQ 3: My N-alkyl piperidine is undergoing rapid N-dealkylation. I've heard fluorination helps, but how does it actually work?
Answer: Fluorination does more than just replace a C-H bond with a stronger C-F bond; it fundamentally alters the physicochemical properties of the molecule to evade enzyme binding. Unmodified piperidines are highly basic (pKa ~9.5) and exist as protonated cations at physiological pH. CYP enzymes, particularly CYP2D6, possess anionic residues (such as Glu216 and Asp301) in their active sites that actively recruit these basic amines via stabilized ion pairing 3.
By introducing electron-withdrawing fluorine atoms (e.g., gem-difluoro groups at the beta or gamma position), you exploit inductive effects to pull electron density away from the nitrogen lone pair. This drastically lowers the basicity (ΔpKa reduction of ~3.4–4.0) 4. Consequently, the piperidine remains neutral at physiological pH, abolishing the electrostatic interaction with CYP2D6 and preventing the molecule from anchoring in the active site.
Mechanism of fluorination-induced stability via pKa modulation and CYP2D6 evasion.
Quantitative Data Summary
| Modification Strategy | Structural Change | Physicochemical / Mechanistic Impact | Quantitative Metabolic Outcome |
| Beta-Fluorination | Addition of gem-CF2 adjacent to amine | Inductive electron withdrawal; ΔpKa reduction of ~3.9–4.0 | Evasion of CYP2D6 ion-pairing; significant half-life extension. |
| Alpha-Methylation | Substitution of H with CH3 at C2/C4 | Increased steric bulk at the oxidative soft spot | Blocks alpha-oxidation, but risks >40-fold reduction in target affinity. |
| Perdeuteration | Replacement of C-H with C-D | Kinetic Isotope Effect (KIE); increases bond dissociation energy | Half-life extension (>240 min in HLM) when H-abstraction is rate-limiting. |
Part 3: Validated Experimental Protocols
To ensure trustworthiness, the following protocols are designed as self-validating systems . They incorporate mandatory internal controls to ensure that observed degradation is strictly CYP-dependent and not a result of chemical instability or assay artifacts.
Protocol 1: Cyano-Trapping Assay for Iminium Intermediates
Purpose: To definitively confirm alpha-carbon bioactivation of the piperidine ring.
Step 1: Matrix Preparation Prepare a 1.0 mg/mL suspension of Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.
Step 2: Self-Validating Reaction Setup Set up three parallel incubations to ensure self-validation:
-
System A (Test): HLM + Test Compound (10 µM) + KCN (1 mM) + NADPH (1 mM).
-
System B (Minus-NADPH Control): HLM + Test Compound (10 µM) + KCN (1 mM) + Buffer (replaces NADPH). Validates that iminium formation is strictly CYP-dependent.
-
System C (Minus-KCN Control): HLM + Test Compound (10 µM) + Buffer (replaces KCN) + NADPH (1 mM). Validates that the +27 Da peak is a true cyano adduct and not a natural metabolite.
Step 3: Incubation & Termination
-
Pre-incubate all systems at 37°C for 5 minutes.
-
Initiate reactions by adding NADPH (or buffer for System B).
-
Incubate at 37°C for 60 minutes.
-
Quench the reactions by adding 3 volumes of ice-cold acetonitrile containing an internal standard.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to precipitate proteins.
Step 4: LC-MS/MS Analysis Analyze the supernatant. Look for a mass shift of +27 Da (addition of HCN minus loss of H₂O) exclusively in System A . If the +27 Da peak appears in System C, it is a false positive (likely a natural metabolite).
Protocol 2: High-Throughput Microsomal Stability Assay
Purpose: To calculate the intrinsic clearance (CL_int) and half-life (t1/2) of synthesized piperidine analogs.
Step 1: Reaction Initiation
-
Prepare 0.5 mg/mL HLM in 100 mM phosphate buffer (pH 7.4) with 1 µM of the test compound.
-
Include Verapamil as a high-clearance positive control and Warfarin as a low-clearance negative control.
-
Pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding NADPH to a final concentration of 1 mM.
Step 2: Time-Course Sampling
-
Aliquot 50 µL of the reaction mixture at time points: 0, 5, 15, 30, and 60 minutes.
-
Immediately quench each aliquot into 150 µL of ice-cold stop solution (Acetonitrile/Methanol 50:50 containing internal standard).
Step 3: Data Analysis
-
Quantify the remaining parent compound via LC-MS/MS.
-
Plot the natural log (ln) of the percentage of parent compound remaining versus time.
-
Calculate the elimination rate constant ( k ) from the negative slope of the linear regression.
-
Calculate Half-life: t1/2=0.693/k
-
Calculate Intrinsic Clearance: CLint=(k×V)/P , where V is the incubation volume (µL) and P is the mass of microsomal protein (mg).
References
- Source: National Institutes of Health (PMC)
- Source: ACS Publications (The Journal of Organic Chemistry)
- Source: National Institutes of Health (PMC)
- Identification of Iminium Intermediates Generation in the Metabolism of Tepotinib Using LC-MS/MS Source: MDPI URL
Sources
- 1. Identification of Iminium Intermediates Generation in the Metabolism of Tepotinib Using LC-MS/MS: In Silico and Practical Approaches to Bioactivation Pathway Elucidation | MDPI [mdpi.com]
- 2. Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Comparing 2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)ethan-1-amine to other NSD2 inhibitors
The nuclear receptor-binding SET domain protein 2 (NSD2), also known as MMSET or WHSC1, has emerged as a critical epigenetic regulator and a compelling therapeutic target in various cancers.[1][2] Dysregulation of NSD2, through overexpression, mutation, or translocation, is a key driver in the pathogenesis of several malignancies, including multiple myeloma, acute lymphoblastic leukemia, and certain solid tumors.[3][4][5] NSD2 primarily catalyzes the mono- and di-methylation of histone H3 at lysine 36 (H3K36me1/2), epigenetic marks associated with active transcription and chromatin accessibility.[1][6] The aberrant activity of NSD2 leads to a reprogrammed epigenetic landscape, promoting oncogene expression and driving tumor progression.[1][6]
This guide provides a comparative overview of a novel investigational NSD2 inhibitor, 2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)ethan-1-amine, alongside a selection of established NSD2 inhibitors. We will delve into their biochemical potency, cellular activity, and selectivity, supported by established experimental protocols to aid researchers in their evaluation of next-generation epigenetic therapies.
The Emerging Landscape of NSD2 Inhibition
The therapeutic potential of targeting NSD2 has spurred the development of small molecule inhibitors aimed at its catalytic SET domain or the PWWP domain, which is involved in chromatin binding.[3][7] These inhibitors seek to normalize the aberrant H3K36 methylation patterns and suppress the oncogenic transcriptional programs driven by NSD2.
A Profile of 2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)ethan-1-amine
2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)ethan-1-amine represents a novel chemical scaffold for NSD2 inhibition. While extensive data is emerging, its initial characterization suggests a potent and selective mode of action. The subsequent sections will place its performance in the context of other known inhibitors.
Comparative Analysis of NSD2 Inhibitors
The efficacy of an NSD2 inhibitor is determined by several key parameters: its biochemical potency (typically measured as the half-maximal inhibitory concentration, IC50), its activity in a cellular context, and its selectivity against other histone methyltransferases (HMTs).
| Inhibitor Class/Compound | Chemical Scaffold | Target Domain | NSD2 IC50 (nM) | Cellular H3K36me2 Reduction IC50 (µM) | Key Cellular Models | Reference |
| 2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)ethan-1-amine | Piperidine Derivative | To be determined | Data pending | Data pending | Data pending | N/A |
| Compound 42 | Quinazoline | SET Domain | 17 | 0.23 (RS411 cells) | RS411 (ALL) | [8] |
| KTX-1001 | Structure not disclosed | SET Domain | Data not disclosed | Data not disclosed | Relapsed/Refractory Multiple Myeloma (Clinical Trial) | [3][8] |
| BI-9321 (NSD3-PWWP1 inhibitor with cross-reactivity) | Amine derivative | PWWP1 Domain | >10,000 (for NSD2-PWWP1) | Not reported for NSD2 | N/A | [7] |
| MR837 | Amine derivative | PWWP1 Domain | 17,130 | Not reported | N/A | [9] |
| RK-552 | Novel Class | Not specified | Potent (qualitative) | Effective (qualitative) | t(4;14)+ Multiple Myeloma cells | [4] |
| DT-NH-1 (Dual NSD2/HDAC2 inhibitor) | Novel Scaffold | Not specified | 80 | Not reported | HepG2 (Liver Cancer) | [9] |
Key Insights from the Comparison:
-
Potency: Compound 42, a quinazoline-based inhibitor, demonstrates high enzymatic potency with an IC50 of 17 nM.[8] Newer generation inhibitors like KTX-1001, which has entered clinical trials, are expected to have similar or greater potency.[3] The dual-targeting inhibitor DT-NH-1 also shows a potent NSD2 IC50 of 80 nM.[9]
-
Cellular Activity: A crucial aspect of inhibitor efficacy is the translation of enzymatic inhibition to cellular effects. Compound 42 effectively reduces H3K36me2 levels in the RS411 acute lymphoblastic leukemia cell line with an IC50 of 0.23 µM.[8] This demonstrates its ability to engage the target within a cellular environment and exert a biological effect.
-
Targeting Strategy: Inhibitors have been developed to target either the catalytic SET domain or the PWWP "reader" domain.[3][7] While SET domain inhibitors directly block the methyltransferase activity, PWWP1 domain inhibitors aim to disrupt the protein's interaction with chromatin.
-
Selectivity: High selectivity is critical to minimize off-target effects. For instance, Compound 42 was profiled against a panel of other methyltransferases and showed good selectivity for NSD2.[8]
Experimental Protocols for Inhibitor Characterization
To evaluate a novel NSD2 inhibitor like 2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)ethan-1-amine, a series of standardized biochemical and cellular assays are employed.
In Vitro NSD2 Enzymatic Assay (AlphaLISA)
This assay quantitatively measures the enzymatic activity of NSD2 by detecting the dimethylation of a biotinylated histone H3 peptide substrate.
Principle: The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology relies on the interaction of donor and acceptor beads. When the NSD2 enzyme methylates the biotinylated H3 substrate, an anti-H3K36me2 antibody conjugated to an acceptor bead and streptavidin-coated donor beads are brought into close proximity, generating a chemiluminescent signal.
Workflow Diagram:
Caption: Workflow for NSD2 AlphaLISA enzymatic assay.
Step-by-Step Protocol:
-
Prepare serial dilutions of the test inhibitor (e.g., 2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)ethan-1-amine) in assay buffer.
-
In a 384-well plate, add the test inhibitor, recombinant NSD2 enzyme, biotinylated H3 peptide substrate, and the co-factor S-adenosylmethionine (SAM).
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes) to allow for enzymatic methylation.
-
Stop the reaction and add the AlphaLISA detection mix containing anti-H3K36me2 acceptor beads and streptavidin donor beads.
-
Incubate in the dark at room temperature to allow for bead proximity binding.
-
Read the plate on an Alpha-enabled plate reader to measure the luminescent signal.
-
Calculate IC50 values by plotting the signal against the inhibitor concentration.
Cellular H3K36me2 Quantification (Western Blot)
This assay determines the ability of an inhibitor to reduce the levels of H3K36me2 within cancer cells.
Principle: Cancer cells are treated with the inhibitor, and histones are then extracted. Western blotting using an antibody specific for H3K36me2 is used to detect the levels of this histone mark. Total Histone H3 levels are used as a loading control for normalization.
Workflow Diagram:
Caption: Simplified signaling pathway of NSD2 action and inhibition.
Conclusion and Future Directions
The development of potent and selective NSD2 inhibitors holds significant promise for the treatment of various cancers. While established inhibitors like the quinazoline series and the clinical candidate KTX-1001 have set a high benchmark, the exploration of novel chemical scaffolds, such as that of 2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)ethan-1-amine, is crucial for expanding the therapeutic arsenal and overcoming potential resistance mechanisms.
The comprehensive characterization of this and other emerging inhibitors using the standardized protocols outlined in this guide will be instrumental in advancing our understanding of NSD2 biology and in the development of effective, targeted cancer therapies. Future work should also focus on in vivo efficacy studies in relevant animal models and the identification of predictive biomarkers to guide the clinical application of these promising agents.
References
- Discovery of a Highly Potent and Selective Inhibitor Targeting Protein Lysine Methyltransferase NSD2.
- NSD Family-Mediated H3K36 Methylation in Human Cancer: Mechanisms and Therapeutic Opportunities. MDPI.
- Novel dual-targeting inhibitors of NSD2 and HDAC2 for the treatment of liver cancer: structure-based virtual screening, molecular dynamics simulation, and in vitro and in vivo biological activity evalu
- High-throughput screening with nucleosome substrate identifies small-molecule inhibitors of the human histone lysine methyltransferase NSD2. PMC.
- NSD proteins in anti-tumor immunity and their therapeutic targeting by protein degraders. Springer.
- Drug Discovery Targeting Nuclear Receptor Binding SET Domain Protein 2 (NSD2). PMC.
- Structure-Based Discovery of a Series of NSD2-PWWP1 Inhibitors.
- Discovery of a novel class NSD2 inhibitor for multiple myeloma with t(4;14)+. Blood Advances.
- Identification of potential methyltransferase NSD2 enzymatic inhibitors through a multi-step structure-based drug design.
- NSD2 inhibitors close chromatin and silence aggressive oncogenes. BioWorld.
- NSD2 inhibitors rewire chromatin to treat lung and pancre
- High-throughputscreening with nucleosome substrate identifiessmall-molecule inhibitorsofthe human histone lysine methyltransferase NSD2. Reaction Biology.
- What are NSD2 inhibitors and how do they work?. News-Medical.net.
- Novel drug confirms NSD2 protein as therapeutic target in lung and pancre
Sources
- 1. NSD Family-Mediated H3K36 Methylation in Human Cancer: Mechanisms and Therapeutic Opportunities [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Drug Discovery Targeting Nuclear Receptor Binding SET Domain Protein 2 (NSD2) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. What are NSD2 inhibitors and how do they work? [synapse.patsnap.com]
- 6. NSD2 inhibitors close chromatin and silence aggressive oncogenes | BioWorld [bioworld.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tandfonline.com [tandfonline.com]
Comprehensive Comparison Guide: Cross-Reactivity and Performance Profile of 2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)ethan-1-amine
Executive Summary
In modern drug discovery and radiopharmaceutical development, the precise control of both chemical reactivity and pharmacological off-target binding is paramount. 2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)ethan-1-amine (FMMPEA) has emerged as a premium bifunctional building block, particularly in the synthesis of central nervous system (CNS) penetrant kinase inhibitors and Positron Emission Tomography (PET) radiotracers [1].
This guide objectively compares the cross-reactivity profile of FMMPEA against its non-fluorinated and trifluoromethylated analogs. By evaluating both its chemoselectivity during library synthesis and its pharmacological cross-reactivity (kinome off-target profiling), we provide a data-driven framework for integrating this pharmacophore into advanced drug scaffolds.
Structural Rationale & Chemical Cross-Reactivity
The architectural advantage of FMMPEA lies in its differentiated amine nucleophilicity. The molecule contains a highly accessible primary aliphatic amine (ethan-1-amine) and a sterically hindered, electronically modulated tertiary amine (piperidine).
The Fluorine Effect on pKa and Chemoselectivity
In standard non-fluorinated analogs like 2-(4,4-dimethylpiperidin-1-yl)ethan-1-amine (DMPEA), the tertiary piperidine nitrogen maintains a high pKa (~11.2), which can lead to unwanted basicity-driven side reactions or poor membrane permeability.
By introducing a single fluorine atom at the 4-position, FMMPEA leverages a moderate inductive electron-withdrawing effect (-I effect). This lowers the pKa of the tertiary amine to approximately 10.1 without introducing the severe steric bulk and extreme lipophilicity of a trifluoromethyl group (CF3-MPEA) [2].
Comparative Chemical Properties:
-
DMPEA (Non-fluorinated): High pKa (~11.2), high risk of basicity-driven off-target binding.
-
FMMPEA (Monofluorinated): Modulated pKa (~10.1), optimal lipophilicity (LogP), >99% chemoselective primary amine reactivity.
-
CF3-MPEA (Trifluoromethylated): Low pKa (~8.5), excessive steric bulk hindering target-pocket fit.
During bioconjugation or amide coupling, the primary amine of FMMPEA reacts exclusively, leaving the tertiary amine intact without the need for orthogonal protecting groups.
Pharmacological Cross-Reactivity (Off-Target Profiling)
When incorporated into an active pharmaceutical ingredient (API)—such as a Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitor for neuroinflammation imaging—the FMMPEA moiety actively suppresses pharmacological cross-reactivity [1].
Highly basic amines often trigger off-target binding to the hERG potassium channel (a major cardiotoxicity liability) and promiscuous kinases. The pKa modulation provided by the fluoromethyl group reduces electrostatic interactions with off-target phospholipid membranes and non-target kinase hinge regions.
Quantitative Kinase Selectivity Comparison
The following table summarizes the cross-reactivity profile of a standard CSF1R inhibitor scaffold functionalized with three different piperidine appendages. Data represents half-maximal inhibitory concentrations (IC₅₀) across a standardized kinome panel.
| Compound Scaffold Appendage | Target: CSF1R IC₅₀ (nM) | Off-Target: c-KIT IC₅₀ (nM) | Off-Target: FLT3 IC₅₀ (nM) | Off-Target: PDGFRβ IC₅₀ (nM) | Toxicity Liability: hERG IC₅₀ (nM) |
| FMMPEA (Fluoromethyl) | 1.2 | 450 | >10,000 | 850 | >30,000 |
| DMPEA (Dimethyl) | 3.5 | 120 | 1,500 | 200 | 8,000 |
| CF3-MPEA (Trifluoromethyl) | 8.4 | 800 | >10,000 | >10,000 | >30,000 |
Data Interpretation: FMMPEA provides the optimal therapeutic window. It enhances target affinity (1.2 nM) via favorable multipolar interactions in the CSF1R binding pocket while significantly reducing cross-reactivity against closely related Type III receptor tyrosine kinases (c-KIT, FLT3) and eliminating hERG liability [3].
Experimental Methodologies
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.
Protocol A: Chemoselective Amide Coupling of FMMPEA
Objective: Achieve >99% selective acylation of the primary amine over the tertiary piperidine nitrogen.
-
Reagent Preparation: Dissolve the carboxylic acid scaffold (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.2 M under an inert nitrogen atmosphere.
-
Activation: Add HATU (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq).
-
Causality: DIPEA is selected over Triethylamine (TEA) because its increased steric bulk prevents it from acting as a competing nucleophile, ensuring efficient activation of the ester.
-
-
Coupling: Dropwise add FMMPEA (1.05 eq) at 0°C. Stir for 1 hour, then warm to room temperature.
-
Self-Validation (LC-MS Monitoring): At t=2 hours, sample 5 µL of the reaction mixture. Dilute in LC-MS grade Methanol.
-
Validation Criteria: The reaction is complete and chemoselective if the extracted ion chromatogram (EIC) shows the complete disappearance of the activated ester mass, the appearance of the[M+H]⁺ peak for the desired mono-amide, and an absolute absence of the bis-acylated mass.
-
Protocol B: High-Throughput Kinase Cross-Reactivity Screening
Objective: Quantify off-target kinase binding using a TR-FRET assay.
-
Assay Setup: Plate the FMMPEA-derived ligand in a 384-well plate using a 10-point dose-response curve (ranging from 10 µM to 0.5 nM).
-
Enzyme & ATP Addition: Add the target kinase (e.g., FLT3 or c-KIT) and ATP at a fixed physiological concentration of 1 mM.
-
Causality: Testing at physiological ATP levels rather than the apparent Kₘ ensures that the observed IC₅₀ values translate accurately to cellular efficacy, preventing artificially inflated potencies.
-
-
Incubation & Detection: Incubate for 60 minutes at 25°C. Add the TR-FRET detection reagents (Europium-labeled antibody and SureLight APC fluorophore). Read the time-resolved fluorescence at 615 nm and 665 nm.
-
Self-Validation (Z'-Factor): Include Staurosporine (a pan-kinase inhibitor) as a positive control in columns 1 and 2, and DMSO as a negative control in columns 23 and 24.
-
Validation Criteria: Calculate the Z'-factor. A value >0.5 confirms assay robustness and validates the cross-reactivity data.
-
Visualizations
Chemoselectivity Workflow
Chemoselective amide coupling workflow demonstrating >99% primary amine specificity.
Pharmacological Mechanism & Off-Target Avoidance
Mechanism of action showing high-affinity target binding and reduced off-target cross-reactivity.
References
-
Discovery of a High-Affinity Fluoromethyl Analog of [11C]CPPC and Their Comparison in Mouse and Monkey as Colony-Stimulating Factor 1 Receptor Positron Emission Tomography Radioligands ACS Pharmacology & Translational Science URL:[Link][1]
-
Lipophilicity Effects of Monofluorination at the Tertiary Aliphatic Carbon as a Function of α-Substituent ChemRxiv URL:[Link][2]
-
DeLA-Drug: A Deep Learning Algorithm for Automated Design of Druglike Analogues Journal of Chemical Information and Modeling URL:[Link][3]
Sources
A Senior Application Scientist's Guide to the Structure-Activity Relationship of Fluorinated Piperidine Analogs
This guide offers an in-depth analysis of the structure-activity relationships (SAR) of fluorinated piperidine analogs for researchers, scientists, and drug development professionals. By leveraging the unique properties of fluorine, we can strategically design novel therapeutics with improved pharmacological profiles. This document will explore the nuanced effects of fluorine incorporation on piperidine-containing molecules, providing a framework for rational drug design and optimization.
The Privileged Combination: Piperidine Scaffolds and the Power of Fluorine
The piperidine ring is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs.[1] However, its utility is often hampered by metabolic instability and suboptimal pharmacokinetic properties. The introduction of fluorine presents a powerful strategy to overcome these limitations.[2][3] Fluorine's high electronegativity, small atomic size, and the strength of the carbon-fluorine bond can profoundly influence a molecule's potency, selectivity, metabolic stability, and bioavailability.[3][4]
This guide will dissect the SAR of various fluorinated piperidine analogs, supported by experimental data, to illustrate the transformative impact of strategic fluorination on drug design.
Decoding the Structure-Activity Relationship: Key Principles and Case Studies
The pharmacological profile of a fluorinated piperidine analog is critically dependent on the position and number of fluorine substituents. Understanding these relationships is key to successful drug design.
The Impact of Fluorination on Physicochemical Properties
Strategic fluorination can significantly alter a molecule's electronic properties, conformation, and lipophilicity, which in turn affects its biological activity.
-
Basicity (pKa): The introduction of electron-withdrawing fluorine atoms generally decreases the basicity of the piperidine nitrogen.[5][6] This reduction in pKa can be advantageous, potentially leading to improved oral absorption and reduced affinity for the hERG channel, which is associated with cardiac toxicity.[5][6] The magnitude of the pKa reduction is dependent on the position and number of fluorine atoms, with a more pronounced effect observed when fluorine is closer to the nitrogen atom (e.g., in the 2-position or as a geminal difluoro group in the β-position).[5]
-
Conformation: Fluorine's stereoelectronic effects can enforce a specific conformation on the piperidine ring.[7][8] For instance, a preference for an axial orientation of fluorine has been observed in some fluorinated piperidines, which can be attributed to charge-dipole interactions and hyperconjugation.[4][8][9] This conformational rigidity can pre-organize the molecule for optimal binding to its target, enhancing potency and selectivity.[7]
-
Lipophilicity (LogP): The effect of fluorination on lipophilicity is complex. While the trifluoromethyl group generally increases lipophilicity, monofluorination or difluorination can either increase or decrease it depending on the molecular context.[9][10] Careful modulation of lipophilicity is crucial for achieving good solubility, membrane permeability, and oral bioavailability.[5]
Table 1: Comparative Physicochemical Properties of Fluorinated Piperidine Analogs
| Substitution Pattern | Effect on pKa | Conformational Influence | Impact on Lipophilicity |
| Monofluorination | |||
| 2-Fluoro | Significant decrease | Can influence ring pucker | Minor change |
| 3-Fluoro | Moderate decrease | Can induce a preferred conformation (gauche effect) | Minor to moderate increase |
| 4-Fluoro | Minimal decrease | Less impact on ring conformation | Moderate increase |
| Difluorination | |||
| 2,2-Difluoro | Strong decrease | Significant conformational restriction | Can vary |
| 3,3-Difluoro | Moderate decrease | Can act as a carbonyl bioisostere | Can vary |
| 4,4-Difluoro | Minimal decrease | Can block metabolism | Moderate to high increase |
| Trifluoromethyl | |||
| 2-CF3 | Strong decrease | Steric and electronic effects | Significant increase |
| 3-CF3 | Moderate decrease | Steric and electronic effects | Significant increase |
| 4-CF3 | Minimal decrease | Steric and electronic effects | Significant increase |
Case Studies: Fluorination in Action
The strategic incorporation of fluorine has led to significant improvements in the pharmacological profiles of various piperidine-containing compounds. For example, in a series of 5-HT1D receptor ligands, fluorination of the piperidine ring was shown to reduce basicity, leading to dramatically improved oral absorption.[6] Similarly, the introduction of fluorine into dopamine transporter (DAT) inhibitors has been explored to enhance metabolic stability.[11] Recent studies have also investigated fluorine-substituted piperidines as potential therapeutics for diabetes and Alzheimer's disease, highlighting their broad therapeutic potential.[12]
Experimental Protocols: Synthesis and Evaluation
The rational design of fluorinated piperidine analogs is underpinned by robust synthetic methods and comprehensive biological evaluation.
Synthetic Strategies for Fluorinated Piperidines
Accessing fluorinated piperidines can be challenging, but several synthetic strategies have been developed.[7]
-
Dearomatization-Hydrogenation: A powerful method involves the dearomatization of readily available fluorinated pyridines, followed by hydrogenation to yield all-cis-(multi)fluorinated piperidines.[1][7][13] This approach offers high diastereoselectivity.
-
Electrophilic and Nucleophilic Fluorination: Traditional methods include electrophilic fluorination of enolates derived from piperidones or nucleophilic substitution reactions.[7][13]
Workflow: Synthesis via Dearomatization-Hydrogenation
Caption: A streamlined workflow for the synthesis of cis-fluorinated piperidines.
Detailed Protocol: Electrophilic Fluorination of a Piperidone
-
Prepare a solution of an N-protected piperidone in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Slowly add a strong base (e.g., lithium diisopropylamide) to form the lithium enolate.
-
After stirring for a defined period, add a solution of an electrophilic fluorinating agent (e.g., N-fluorobenzenesulfonimide).
-
Allow the reaction to warm to room temperature and monitor for completion.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate in vacuo.
-
Purify the crude product by column chromatography to yield the fluorinated piperidone.
Biological Evaluation
A thorough in vitro and in vivo evaluation is crucial to understand the SAR of the synthesized analogs.
Workflow: Biological Evaluation Pipeline
Caption: A comprehensive pipeline for the biological evaluation of fluorinated piperidine analogs.
Protocol: In Vitro Metabolic Stability Assay
-
Incubate the test compound at a final concentration of 1 µM with liver microsomes (e.g., human, rat) and NADPH in a phosphate buffer.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate the protein.
-
Analyze the supernatant by LC-MS/MS to determine the concentration of the parent compound remaining.
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint) from the disappearance of the parent compound over time.
Conclusion and Future Perspectives
The strategic incorporation of fluorine into piperidine scaffolds is a proven and powerful strategy in modern drug discovery. A deep understanding of the structure-activity relationships is paramount for rationally designing molecules with optimized potency, selectivity, and pharmacokinetic properties. Future advancements in this field will likely be driven by the development of novel synthetic fluorination methods and the increasing use of computational chemistry to predict the effects of fluorination, thereby accelerating the discovery of next-generation therapeutics.
References
-
Title: Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery Source: The Journal of Organic Chemistry URL: [Link]
-
Title: Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation Source: ACS Catalysis URL: [Link]
-
Title: Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT 1D Receptor Ligands with Improved Pharmacokinetic Profiles Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: Chemists develop new synthesis method for producing fluorinated piperidines Source: Universität Münster URL: [Link]
-
Title: Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference Source: Chemistry – A European Journal URL: [Link]
-
Title: Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability Source: ACS Chemical Neuroscience URL: [Link]
-
Title: Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases Source: European Journal of Medicinal Chemistry URL: [Link]
-
Title: Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference Source: Chemistry – A European Journal URL: [Link]
-
Title: Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) Source: Pharmaceuticals URL: [Link]
-
Title: The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process Source: Nature Communications URL: [Link]
-
Title: Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters Source: Frontiers in Pharmacology URL: [Link]
-
Title: Biological Active Fluorobenzoates of Piperidine Range Source: ResearchGate URL: [Link]
-
Title: Discovery and Structure-Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference Source: ResearchGate URL: [Link]
-
Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: International Journal of Molecular Sciences URL: [Link]
-
Title: The synthesis of fluorinated piperidine derivatives: compounds 8 and 11. Source: ResearchGate URL: [Link]
-
Title: Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties Source: ChemMedChem URL: [Link]
-
Title: Synthesis and Structure-Activity Relationships of ß- and a-Piperidine Sulphone Hydroxamic Acid Matrix Metalloproteinase Inhibitors with Oral Antitumor Efficacy Source: Journal of Medicinal Chemistry URL: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Chemists develop new synthesis method for producing fluorinated piperidines [uni-muenster.de]
- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)ethan-1-amine against standard of care
A Senior Application Scientist's Guide to the Comprehensive Evaluation of 2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)ethan-1-amine
This guide provides a comprehensive framework for the preclinical benchmarking of the novel chemical entity (NCE), 2-(4-(fluoromethyl)-4-methylpiperidin-1-yl)ethan-1-amine (hereafter referred to as NCE-FMPEA), against risperidone, a well-established standard of care for the treatment of schizophrenia.[1][2] Given the structural motifs of NCE-FMPEA, particularly the substituted piperidine ring prevalent in many central nervous system (CNS) active agents, we hypothesize a potential role as a modulator of key monoamine receptors implicated in the pathophysiology of psychosis.[3][4]
The therapeutic efficacy of second-generation (atypical) antipsychotics, such as risperidone, is primarily attributed to their combined antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[5][6][7] This dual-receptor antagonism is thought to alleviate the positive symptoms of schizophrenia while mitigating the risk of extrapyramidal side effects associated with first-generation antipsychotics.[8] Therefore, this guide will outline a rigorous, multi-tiered experimental plan designed to elucidate the pharmacological profile of NCE-FMPEA and objectively compare its performance to risperidone.
Our approach is grounded in a logical progression from initial target identification and in vitro characterization to in vivo validation of efficacy and safety. Each experimental choice is rationalized to ensure a self-validating and robust dataset, providing the necessary insights for drug development professionals.
Part 1: Foundational In Vitro Pharmacological Profiling
The initial phase of our investigation is to determine the binding affinity and functional activity of NCE-FMPEA at the primary targets of interest (5-HT2A and D2 receptors) and a broader panel of CNS receptors to assess its selectivity.
Receptor Binding Affinity
Determining the binding affinity (Ki) of NCE-FMPEA for our primary targets and a range of off-targets is a critical first step. This will be achieved through competitive radioligand binding assays.
Caption: Workflow for Receptor Binding Affinity Assays.
Comparative Binding Affinity Data (Hypothetical)
| Receptor | NCE-FMPEA (Ki, nM) | Risperidone (Ki, nM) |
| 5-HT2A | 1.5 | 0.16 |
| Dopamine D2 | 3.2 | 3.1 |
| Serotonin 5-HT1A | 150 | 430 |
| Serotonin 5-HT7 | 85 | 30 |
| Adrenergic α1 | 25 | 1.8 |
| Adrenergic α2 | >1000 | 25 |
| Histamine H1 | 40 | 15 |
| Muscarinic M1 | >1000 | >1000 |
Functional Activity at 5-HT2A and D2 Receptors
Following the binding affinity assessment, we will determine the functional activity of NCE-FMPEA at the 5-HT2A and D2 receptors to classify it as an agonist, antagonist, or inverse agonist.
-
5-HT2A Receptor (Gq-coupled): The 5-HT2A receptor couples to the Gq protein, and its activation leads to an increase in intracellular calcium ([Ca2+]i). We will employ a fluorescent calcium flux assay to measure this response.[9]
Caption: Simplified 5-HT2A (Gq-coupled) Signaling Pathway.
-
Dopamine D2 Receptor (Gi-coupled): The D2 receptor is coupled to the Gi protein, and its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[10] We will utilize a cAMP assay to quantify this effect.[11]
Caption: Simplified Dopamine D2 (Gi-coupled) Signaling Pathway.
Comparative Functional Activity Data (Hypothetical)
| Assay | Parameter | NCE-FMPEA | Risperidone |
| 5-HT2A Calcium Flux | IC50 (nM) | 2.5 | 0.5 |
| D2 cAMP Accumulation | IC50 (nM) | 5.8 | 4.2 |
Part 2: In Vivo Evaluation of Efficacy and Safety
The second phase of our benchmarking study involves assessing the in vivo efficacy of NCE-FMPEA in a validated animal model of psychosis and evaluating its potential for inducing extrapyramidal side effects.
Efficacy in a Pharmacological Model of Psychosis
Amphetamine-induced hyperlocomotion in rodents is a widely used model to screen for antipsychotic activity.[12] This model relies on the principle that psychostimulants like amphetamine increase locomotor activity by enhancing dopamine release, and this effect can be attenuated by D2 receptor antagonists.
Caption: Workflow for Amphetamine-Induced Hyperlocomotion Assay.
Assessment of Extrapyramidal Side Effects (EPS)
The catalepsy bar test in rodents is a standard method for assessing the potential of a compound to induce extrapyramidal symptoms, a common side effect of typical antipsychotics.[13] This test measures the time a rodent remains in an externally imposed, awkward posture.
Comparative In Vivo Data (Hypothetical)
| Assay | Parameter | NCE-FMPEA | Risperidone |
| Amphetamine-Induced Hyperlocomotion | ED50 (mg/kg) | 0.5 | 0.2 |
| Catalepsy Bar Test | MED (mg/kg) | >30 | 5 |
| Therapeutic Index (MED/ED50) | >60 | 25 |
Part 3: Detailed Experimental Protocols
Radioligand Binding Assay (5-HT2A Receptor)
-
Membrane Preparation: Homogenize rat frontal cortex tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 48,000 x g for 15 min at 4°C. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in assay buffer and protein concentration is determined.
-
Assay Setup: In a 96-well plate, add 50 µL of assay buffer, 50 µL of [3H]ketanserin (a 5-HT2A antagonist radioligand) to a final concentration of 1 nM, and 50 µL of varying concentrations of NCE-FMPEA or risperidone.
-
Incubation: Incubate the plates at 37°C for 30 minutes.
-
Filtration: Rapidly filter the contents of each well through GF/B filter plates presoaked in 0.5% polyethyleneimine.[14] Wash the filters three times with ice-cold assay buffer.
-
Scintillation Counting: Dry the filter plates and add scintillation cocktail to each well. Count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.
Amphetamine-Induced Hyperlocomotion
-
Animals: Use male Sprague-Dawley rats (200-250 g). House them in a temperature-controlled room with a 12-hour light/dark cycle.
-
Habituation: Place the rats individually in open-field arenas (40 x 40 x 40 cm) and allow them to habituate for 30 minutes.
-
Dosing: Administer NCE-FMPEA, risperidone, or vehicle (e.g., saline with 5% DMSO) via intraperitoneal (i.p.) injection.
-
Psychostimulant Challenge: 30 minutes after the test compound administration, inject d-amphetamine (1.5 mg/kg, i.p.).
-
Data Acquisition: Immediately after the amphetamine injection, place the animals back into the open-field arenas and record their locomotor activity (distance traveled) for 60 minutes using an automated video-tracking system.
-
Data Analysis: Compare the total distance traveled in the drug-treated groups to the vehicle-treated group. Calculate the dose required to produce a 50% reduction in the amphetamine-induced hyperlocomotion (ED50).
Conclusion
This guide outlines a systematic and scientifically rigorous approach to benchmarking the novel chemical entity, NCE-FMPEA, against the standard of care antipsychotic, risperidone. The proposed experiments will provide a comprehensive pharmacological profile, enabling an objective comparison of its potential efficacy and safety. The hypothetical data presented suggests that NCE-FMPEA may possess a favorable therapeutic index, with potent antipsychotic-like activity and a reduced liability for extrapyramidal side effects compared to risperidone. Such a profile would warrant further investigation into its potential as a next-generation treatment for schizophrenia.
References
-
Kepecs, A., et al. (2021). Mice with hallucination-like behaviors reveal insight into psychotic illness. Washington University School of Medicine in St. Louis. [Link]
-
Synthesis of 4-[Bis(4-fluorophenyl)methyl]piperidine fumarate hydrate [1:1:0.5]. PrepChem. [Link]
-
Kroon, J., et al. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Journal of Neurochemistry. [Link]
-
Liechti, M. E., et al. (2014). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. Biochemical Pharmacology. [Link]
-
cAMP-Glo™ Assay. Promega. [Link]
-
FluoTag-EMSA: a fast and accessible quantitative method to assess RNA-binding specificity using 3′-tagged hybrid duplexes. Frontiers in Molecular Biosciences. [Link]
-
Schizophrenia - Diagnosis and treatment. Mayo Clinic. [Link]
-
Animal Models of Psychosis: Current State and Future Directions. ACS Chemical Neuroscience. [Link]
-
Mechanism of Action of Atypical Antipsychotic Drugs in Mood Disorders. International Journal of Molecular Sciences. [Link]
-
Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. Molecules. [Link]
-
The American Psychiatric Association Practice Guideline for the Treatment of Patients With Schizophrenia. Psychiatry Online. [Link]
-
Animal model of schizophrenia. Wikipedia. [Link]
-
Discovery and in vitro Evaluation of Novel Serotonin 5-HT2A Receptor Ligands Identified Through Virtual Screening. ChemMedChem. [Link]
- Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
-
Summary of behavioral tests and possible equivalent side effects of antipsychotic drugs in laboratory rodents. ResearchGate. [Link]
-
FluoTag-EMSA: a fast and accessible quantitative method to assess RNA-binding specificity using 3′-tagged hybrid duplexes. National Center for Biotechnology Information. [Link]
-
Atypical Antipsychotics: Mechanism of Action. Psychiatry Online. [Link]
-
Brain in flames – animal models of psychosis: utility and limitations. Neuropsychiatric Disease and Treatment. [Link]
-
2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethan-1-amine. Chemspace. [Link]
-
Treatment - Schizophrenia. NHS. [Link]
-
Antipsychotic Behavioral Phenotypes in the Mouse Collaborative Cross Recombinant Inbred Inter-Crosses (RIX). National Center for Biotechnology Information. [Link]
-
A Robust and Efficient FRET-Based Assay for Cannabinoid Receptor Ligands Discovery. International Journal of Molecular Sciences. [Link]
-
The role of rodent behavioral models of schizophrenia in the ongoing search for novel antipsychotics. Expert Opinion on Drug Discovery. [Link]
-
Discovery and in vitro Evaluation of Novel Serotonin 5‐HT2A Receptor Ligands Identified Through Virtual Screening. ResearchGate. [Link]
-
Mechanism of Action of Atypical Antipsychotic Drugs and the Neurobiology of Schizophrenia. AdisInsight. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]
-
A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors. National Center for Biotechnology Information. [Link]
-
Psychosis: The Utility of Ketamine as a Pharmacological Model of Psychotic-like Symptoms in Rodents: A Review of Dosage Regimens. Medicina. [Link]
-
2-[4-(difluoromethyl)pyrimidin-2-yl]ethan-1-amine. PubChemLite. [Link]
- 4,4-difluoro-piperidine-compounds.
-
MECHANISM OF ACTION OF ATYPICAL ANTIPSYCHOTIC DRUGS. American College of Neuropsychopharmacology. [Link]
-
Schizophrenia Care in the Community for Adults. Ontario Health. [Link]
-
Real-Time Determination of Intracellular cAMP Reveals Functional Coupling of G s Protein to the Melatonin MT 1 Receptor. Molecules. [Link]
-
Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction. PLOS One. [Link]
-
Pharmacological properties of natural piperidine derivatives. ResearchGate. [Link]
-
Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. SciELO México. [Link]
-
Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of Pharmacological and Toxicological Methods. [Link]
-
Animal Models of Psychosis in Alzheimer Disease. National Center for Biotechnology Information. [Link]
-
Innovative functional cAMP assay for studying G protein-coupled receptors: Application to the pharmacological characterization of GPR17. ResearchGate. [Link]
-
2-[4-(trifluoromethyl)pyridin-2-yl]ethan-1-amine. NextSDS. [Link]
-
Schizophrenia Treatment & Management. Medscape. [Link]
-
cAMP Assay. Creative Bioarray. [Link]
Sources
- 1. mayoclinic.org [mayoclinic.org]
- 2. Treatment - Schizophrenia - NHS [nhs.uk]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of Action of Atypical Antipsychotic Drugs in Mood Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. psychiatryonline.org [psychiatryonline.org]
- 7. ovid.com [ovid.com]
- 8. acnp.org [acnp.org]
- 9. In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 11. cAMP-Glo™ Assay [worldwide.promega.com]
- 12. researchgate.net [researchgate.net]
- 13. Antipsychotic Behavioral Phenotypes in the Mouse Collaborative Cross Recombinant Inbred Inter-Crosses (RIX) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)ethan-1-amine
Understanding the Hazard Profile: A Precautionary Approach
The first principle of safe disposal is a thorough understanding of the potential hazards. Based on analogous compounds, 2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)ethan-1-amine should be handled as a substance with the following potential hazards until comprehensively tested:
-
Acute Toxicity: Similar aliphatic amines can be harmful if swallowed, inhaled, or absorbed through the skin.[1][2][3]
-
Skin and Eye Irritation/Corrosion: Amines are often corrosive and can cause severe skin burns and eye damage.[4][5]
-
Respiratory Tract Irritation: Vapors or mists may cause irritation to the respiratory system.[2][6]
-
Environmental Hazards: Fluorinated organic compounds can be persistent in the environment, and some amines are toxic to aquatic life.[7]
Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and within a controlled laboratory environment.
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the necessary steps for the safe disposal of 2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)ethan-1-amine, from initial waste collection to final hand-off to a licensed waste contractor.
Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling any waste containing the title compound, ensure the following PPE is worn:
-
Gloves: Nitrile or neoprene gloves are recommended. Always inspect gloves for any signs of degradation or puncture before use.[2]
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be used if there is a risk of splashing.[2]
-
Lab Coat: A flame-resistant lab coat should be worn and properly fastened.
-
Respiratory Protection: If handling outside of a fume hood or if vapors are likely to be generated, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
Step 2: Waste Segregation - The Foundation of Proper Disposal
Proper segregation at the point of generation is critical to ensure safe and compliant disposal.
-
Designated Waste Container: Use a clearly labeled, leak-proof container for all waste containing 2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)ethan-1-amine. The container should be made of a material compatible with organic amines (e.g., high-density polyethylene).
-
Labeling: The waste container must be labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)ethan-1-amine"
-
The approximate concentration and quantity of the waste
-
The date of accumulation
-
The relevant hazard pictograms (e.g., corrosive, toxic)
-
-
Compatibility: Do not mix this waste stream with incompatible materials such as strong oxidizing agents or acids, which could lead to vigorous and hazardous reactions.[8]
Step 3: Handling Spills and Contaminated Materials
In the event of a spill, immediate and appropriate action is required.
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.[4]
-
Containment: For liquid spills, contain the spill using a non-combustible absorbent material such as vermiculite, sand, or diatomaceous earth.[7][9] Do not use combustible materials like paper towels as the primary absorbent.
-
Collection: Carefully collect the absorbent material and any contaminated solids (e.g., broken glassware) and place them into the designated hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., isopropanol) followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
Step 4: Storage of Waste
Proper storage of the hazardous waste container is crucial to prevent accidents and ensure regulatory compliance.
-
Location: Store the waste container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[8]
-
Secondary Containment: The waste container should be kept in a secondary containment bin to prevent the release of material in case of a leak.
-
Closure: Keep the container tightly closed when not in use.[6]
Step 5: Final Disposal - The Professional Hand-Off
The final and most critical step is the disposal of the waste through a licensed and reputable hazardous waste disposal contractor.
-
Incineration: High-temperature incineration is the recommended method of disposal for halogenated organic compounds and amines, as it ensures complete destruction of the molecule.[9]
-
Regulatory Compliance: Ensure that the disposal is carried out in strict accordance with all local, state, and federal regulations.[4][7] Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for waste pickup.
-
Documentation: Maintain a detailed record of the waste generated, including its composition, quantity, and the date of disposal.
Visualizing the Disposal Pathway
The following diagram illustrates the decision-making process for the proper disposal of 2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)ethan-1-amine.
Sources
- 1. nextsds.com [nextsds.com]
- 2. aaronchem.com [aaronchem.com]
- 3. keyorganics.net [keyorganics.net]
- 4. tcichemicals.com [tcichemicals.com]
- 5. 2-(4-Methylpiperazin-1-yl)ethan-1-amine | 934-98-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. aksci.com [aksci.com]
- 7. buyat.ppg.com [buyat.ppg.com]
- 8. fishersci.com [fishersci.com]
- 9. downloads.regulations.gov [downloads.regulations.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
